1-(3-Methylphenyl)-1h-pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-methylphenyl)pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-10-5-4-6-11(9-10)12-7-2-3-8-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTCVIBAYYOZQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297598 | |
| Record name | 1-(3-methylphenyl)-1h-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2437-43-6 | |
| Record name | 1-(3-Methylphenyl)-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2437-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 116790 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC116790 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116790 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-methylphenyl)-1h-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Characterization of 1-(3-Methylphenyl)-1H-pyrrole
This guide outlines the technical characterization of 1-(3-Methylphenyl)-1H-pyrrole (CAS 2437-43-6), a critical N-aryl pyrrole scaffold used in Structure-Activity Relationship (SAR) studies for medicinal chemistry.
Introduction & Significance
In drug discovery, the N-aryl pyrrole motif serves as a versatile pharmacophore, present in various anti-inflammatory agents (e.g., COX-2 inhibitors) and antifungal compounds. 1-(3-Methylphenyl)-1H-pyrrole represents a strategic model system for evaluating the meta-substitution effect on the aromatic ring. Unlike para-substituted analogs, the meta-methyl group introduces specific steric and electronic asymmetries that influence metabolic stability and receptor binding affinity.
This guide provides a validated workflow for the synthesis, purification, and rigorous spectroscopic identification of this compound, ensuring data integrity for downstream biological assays.
Synthesis & Reaction Profiling
To understand the impurity profile required for characterization, one must first understand the genesis of the molecule. The industry-standard route is the Paal-Knorr Pyrrole Synthesis .
Validated Synthetic Route
The condensation of m-toluidine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst (e.g., acetic acid or p-TsOH) yields the target pyrrole.
Critical Process Parameter (CPP): The reaction is sensitive to water content. Anhydrous conditions prevent the formation of polymeric byproducts.
Reaction Pathway Diagram
The following diagram illustrates the transformation and the origin of potential impurities (unreacted amine and furan intermediates).
Caption: Figure 1. Paal-Knorr synthesis pathway highlighting reagents and potential impurity risks.
Physicochemical Profiling
Before spectral analysis, the compound must meet basic physicochemical criteria.
| Property | Value / Description | Note |
| CAS Number | 2437-43-6 | Verified Registry Number |
| Molecular Formula | C₁₁H₁₁N | |
| Molecular Weight | 157.21 g/mol | |
| Appearance | Colorless to pale yellow oil | Darkens upon oxidation/light exposure |
| Boiling Point | 261.9°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification |
| Density | 0.96 g/cm³ | |
| Solubility | Soluble: DMSO, MeOH, DCM, EtOAcInsoluble: Water | Lipophilic (LogP > 2.5 est.) |
Spectroscopic Characterization
This section details the expected spectral fingerprints.[1][2][3] The data below is synthesized from standard N-aryl pyrrole shifts and substituent effects.
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃ (Chloroform-d) is the standard solvent. Internal Standard: TMS (0.00 ppm).
¹H NMR (400 MHz, CDCl₃) Assignment Strategy
The spectrum is defined by three distinct regions: the aliphatic methyl, the pyrrole heteroaromatics, and the phenyl aromatics.
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| Ar-CH₃ | 2.40 | Singlet (s) | 3H | Diagnostic methyl group on the phenyl ring. |
| Pyrrole-3,4 | 6.33 | Triplet (t) / m | 2H | Electron-rich β-protons of the pyrrole ring. Shielded relative to α-protons. |
| Pyrrole-2,5 | 7.08 | Triplet (t) / m | 2H | α-protons adjacent to Nitrogen. Deshielded. |
| Ph-H (4,6) | 7.00 - 7.15 | Multiplet (m) | 2H | Ortho/Para to methyl, meta to Nitrogen. Overlap likely with Pyrrole-2,5. |
| Ph-H (2) | 7.20 | Singlet-like (s) | 1H | Isolated proton between Methyl and Nitrogen. |
| Ph-H (5) | 7.30 | Triplet (t) | 1H | Meta to both substituents (most deshielded phenyl proton). |
Expert Insight: The key to confirming the meta substitution is the splitting of the phenyl protons. Unlike the symmetric AA'BB' system of a para-isomer, the meta-isomer produces a complex multiplet pattern (ABCD system) in the aromatic region (7.0–7.4 ppm).
¹³C NMR (100 MHz, CDCl₃)
-
Aliphatic: ~21.5 ppm (Ar-CH₃).
-
Pyrrole: ~110.4 ppm (C-3,4), ~119.3 ppm (C-2,5).
-
Aromatic: ~120-140 ppm (6 distinct signals due to asymmetry).
Mass Spectrometry (MS)
Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).
-
Molecular Ion (M⁺): m/z 157.1 (Base peak in EI).
-
Fragmentation Pattern (EI):
-
m/z 156: [M-H]⁺ (Stable tropylium-like rearrangement).
-
m/z 142: [M-CH₃]⁺ (Loss of methyl group).
-
m/z 77: [C₆H₅]⁺ (Phenyl cation, indicative of N-aryl cleavage).
-
Infrared Spectroscopy (FT-IR)
-
3100 cm⁻¹: C-H stretch (Aromatic/Pyrrole).
-
2920 cm⁻¹: C-H stretch (Aliphatic Methyl).
-
No N-H Stretch: Absence of a broad band at 3400 cm⁻¹ confirms full conversion of the secondary amine (m-toluidine) to the tertiary pyrrole.
Analytical Workflow & Logic
The following flowchart dictates the decision-making process for validating the compound's purity before biological testing.
Caption: Figure 2. Step-by-step analytical logic for validating 1-(3-Methylphenyl)-1H-pyrrole purity.
Safety & Handling (SDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin. Potentially toxic if swallowed (typical of pyrroles).
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Pyrroles are electron-rich and prone to oxidative polymerization ("pyrrole red") upon exposure to air and light.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
Chemical Synthesis: ChemSrc. 1H-Pyrrole, 1-(3-methylphenyl)- Properties and CAS. Link
-
General Pyrrole Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 8027, Pyrrole. Link
-
Medicinal Context: BenchChem. Spectroscopic Characterization of N-Aryl Pyrroles. Link (General reference for N-aryl pyrrole methodology).
-
Spectral Data Validation: ChemicalBook. 1-Methylpyrrole Properties (Analogous Data). Link
Sources
Solubility Profile & Physicochemical Characterization of 1-(3-Methylphenyl)-1H-pyrrole
Executive Summary
1-(3-Methylphenyl)-1H-pyrrole (also known as N-(m-tolyl)pyrrole) is a lipophilic heterocyclic building block used frequently in the synthesis of optoelectronic materials, conductive polymers, and pharmaceutical intermediates. Unlike its parent compound pyrrole, which exhibits partial water solubility, the addition of the m-tolyl group drastically alters its physicochemical profile, shifting it toward high lipophilicity (LogP ~2.79).
This guide provides a comprehensive solubility analysis, categorizing solvents by their thermodynamic compatibility with the solute. It establishes protocols for experimental determination and offers strategic solvent selection criteria for synthesis, extraction, and purification workflows.
Physicochemical Profile
Understanding the fundamental physical properties is a prerequisite for predicting solubility behavior. The introduction of the aromatic tolyl ring at the N1 position disrupts the hydrogen bonding potential of the pyrrole nitrogen, rendering the molecule strictly hydrophobic.
| Property | Value / Description | Source/Derivation |
| CAS Number | 2437-43-6 | Chemical Registry |
| Molecular Formula | C₁₁H₁₁N | Stoichiometry |
| Molecular Weight | 157.21 g/mol | Calculated |
| LogP (Predicted) | 2.79 ± 0.3 | Lipophilicity Index (vs. Pyrrole ~0.[1][2][3]75) |
| Boiling Point | 262°C @ 760 mmHg | Literature [1] |
| Density | 0.96 g/cm³ | Experimental [1] |
| Physical State (STP) | Viscous Liquid or Low-Melting Solid | Para-isomer mp is ~80°C; meta-substitution typically lowers mp due to asymmetry. |
| Solubility Parameter | Estimated via Group Contribution |
Solubility Landscape
The solubility of 1-(3-Methylphenyl)-1H-pyrrole is governed by London Dispersion Forces and
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight | Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Perfect match for polarity and dispersion forces. | Extraction, Chromatography |
| Aromatic | Toluene, Benzene, Xylene | Excellent (>100 mg/mL) | High-temp Synthesis (Dean-Stark) | |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>50 mg/mL) | Dipole-dipole interactions stabilize the aromatic system. | Nucleophilic Substitutions, Couplings |
| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Good (>30 mg/mL) | Moderate polarity matches the pyrrole ring's electron density. | Grignard reactions, Lithiation |
| Alcohols | Ethanol, Methanol, Isopropanol | Moderate (Temp. Dependent) | Soluble at RT; solubility drops significantly at -20°C. | Recrystallization (Solvent) |
| Alkanes | Hexane, Heptane, Pentane | Low/Moderate | Soluble hot; likely insoluble cold due to polarity mismatch. | Recrystallization (Anti-solvent) |
| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates; high energy penalty for cavity formation. | Washing (Phase separation) |
Strategic Solvent Selection (Workflow)
The following decision tree illustrates how to select the appropriate solvent based on the operational stage of the chemical workflow.
Figure 1: Decision tree for solvent selection during synthesis, extraction, and purification of 1-(3-Methylphenyl)-1H-pyrrole.
Experimental Protocols
Since specific solubility data for this derivative is often absent from standard databases, the following protocols allow for rapid in-house determination.
Qualitative "Visual Range" Test
Objective: Quickly classify solubility for process development.
-
Place 10 mg of 1-(3-Methylphenyl)-1H-pyrrole into a 4 mL vial.
-
Add 100 µL of solvent (Target: 100 mg/mL).
-
Vortex for 30 seconds.
-
Clear Solution: Solubility > 100 mg/mL (Excellent).
-
Cloudy/Solid Remains: Proceed to step 4.
-
-
Add solvent in 100 µL increments until clear or total volume reaches 2 mL.
-
Calculation: Solubility
Mass (mg) / Volume (mL).
-
Quantitative Saturation Shake-Flask Method (HPLC)
Objective: Precise solubility determination for thermodynamic modeling.
-
Preparation: Add excess solid/liquid compound to 5 mL of the target solvent in a sealed glass vial.
-
Equilibration: Agitate at 25°C for 24 hours (orbital shaker @ 200 rpm).
-
Filtration: Filter an aliquot through a 0.45 µm PTFE syringe filter (nylon filters may absorb the compound).
-
Dilution: Dilute the filtrate 1:100 with Acetonitrile (ACN).
-
Quantification: Inject into HPLC-UV (C18 Column, 70% ACN / 30% Water,
). Compare peak area against a standard curve.
Thermodynamic Modeling: Hansen Solubility Parameters (HSP)
To theoretically predict solubility in novel solvent blends, we utilize the Hansen Solubility Parameters. The total solubility parameter (
Estimated Parameters for 1-(3-Methylphenyl)-1H-pyrrole:
- (Dispersion): High (~18.5). Dominated by the aromatic rings.
- (Polar): Low (~4.0). The N-substitution reduces the dipole moment compared to pyrrole.
- (H-Bonding): Very Low (~3.0). No H-bond donors; weak acceptor capability.
Implication: The compound resides in the "Solubility Sphere" of solvents with high dispersion and low H-bonding capacity (e.g., Toluene, DCM). It lies far outside the sphere of water (
Applications & Handling
Synthesis
In Ullmann-type couplings or C-H activation reactions, Toluene or Xylene are the preferred solvents. They allow for high reaction temperatures (Reflux > 110°C) and solubilize the starting material effectively, preventing catalyst poisoning by precipitation [2].
Purification[4]
-
Column Chromatography: Due to its lipophilicity, the compound will elute rapidly in pure DCM or EtOAc. A gradient of Hexane (95%) : Ethyl Acetate (5%) is recommended to increase retention (Rf ~ 0.3) for effective separation from impurities.
-
Recrystallization: If the compound solidifies, dissolve in a minimum amount of hot Ethanol and add Water or Hexane dropwise until turbidity persists, then cool to 4°C.
References
-
ChemicalBook & NIST Data. (2024). Physical Properties of N-substituted Pyrroles. Retrieved from and .
-
Royal Society of Chemistry. (2011). One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles. Chemical Communications.[4] Retrieved from .
-
National Institutes of Health (NIH). (2023). PubChem Compound Summary for CID 7304, 1-Methylpyrrole (Analogue Data). Retrieved from .
-
Sigma-Aldrich. (2024). Safety Data Sheet and Product Specification: N-Methylpyrrole. Retrieved from .
Sources
The Architectural Versatility of Substituted Pyrroles: A Technical Guide to Their Biological Activities
Introduction: The Pyrrole Scaffold - A Privileged Motif in Medicinal Chemistry
The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3][4][5] Its unique electronic properties and structural flexibility allow it to serve as a versatile scaffold for the design of a vast array of therapeutic agents.[4][6] The pyrrole nucleus is a key constituent of numerous natural products, including heme, chlorophyll, and vitamin B12, underscoring its fundamental role in biological systems.[6] In the realm of synthetic pharmaceuticals, this unassuming heterocycle is a recurring motif in a multitude of clinically approved drugs, demonstrating its profound impact on modern medicine.[7][8][9][10][11]
The significance of the pyrrole scaffold lies in its ability to be readily functionalized at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties. This chemical tractability allows medicinal chemists to craft molecules with high affinity and selectivity for a diverse range of biological targets.[4][9] Consequently, substituted pyrroles exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3][5][9][12][13] This guide will provide an in-depth technical exploration of the multifaceted biological activities of substituted pyrroles, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation.
Anticancer Activity: Targeting the Hallmarks of Malignancy
The development of novel anticancer agents is a paramount challenge in drug discovery. Substituted pyrroles have emerged as a promising class of compounds that can interfere with various biological processes crucial for cancer cell proliferation, survival, and metastasis.[12][13][14]
Mechanism of Action: A Multi-pronged Assault on Cancer Cells
The anticancer effects of substituted pyrroles are often attributed to their ability to interact with a range of molecular targets. A primary mechanism involves the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.[7] This can be triggered through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[7]
Furthermore, many pyrrole derivatives function as inhibitors of key enzymes involved in cancer progression, such as:
-
Tyrosine Kinases: These enzymes play a pivotal role in cell signaling pathways that regulate cell growth, differentiation, and survival.[12][13] Sunitinib, an FDA-approved drug containing a pyrrole moiety, is a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[8][9]
-
Histone Deacetylases (HDACs): HDACs are involved in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis.[12][13]
-
Microtubule Polymerization: Microtubules are essential components of the cytoskeleton and the mitotic spindle. Compounds that disrupt microtubule dynamics can halt cell division and induce apoptosis.[12][13]
The following diagram illustrates the general mechanism by which a substituted pyrrole derivative, acting as a tyrosine kinase inhibitor (TKI), can block downstream signaling pathways critical for cancer cell proliferation.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pyrrole - Wikipedia [en.wikipedia.org]
- 11. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 12. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 13. mdpi.com [mdpi.com]
- 14. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Paal-Knorr Synthesis of 1-(3-Methylphenyl)-1H-pyrrole
Executive Summary
This application note details the robust synthesis of 1-(3-Methylphenyl)-1H-pyrrole (CAS: 2437-43-6) utilizing the Clauson-Kaas modification of the Paal-Knorr reaction. Unlike the classic use of unstable 1,4-dicarbonyls, this protocol employs 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) as a latent succinaldehyde equivalent.
The method described herein prioritizes reproducibility and scalability. By utilizing glacial acetic acid as both solvent and catalyst, we drive the in-situ deprotection of 2,5-DMTHF and subsequent cyclization with m-toluidine. This approach mitigates the risk of polymerization associated with free succinaldehyde, resulting in yields typically exceeding 75%.
Mechanistic Insight & Reaction Logic
The success of this protocol relies on understanding the dual role of the acid catalyst. 2,5-DMTHF is a bis-acetal that is chemically inert to amines under neutral conditions.
The Chemical Pathway
-
Activation (Deprotection): Acid-catalyzed hydrolysis of 2,5-DMTHF yields succinaldehyde (butanedial).
-
Condensation: The nucleophilic amine (m-toluidine) attacks the carbonyl carbons of the generated succinaldehyde.
-
Cyclization: Intramolecular attack of the secondary amine onto the remaining carbonyl/imine.
-
Aromatization: Double dehydration drives the equilibrium irreversibly toward the aromatic pyrrole system.
Reaction Mechanism Diagram
Figure 1: Mechanistic pathway from latent acetal to aromatic pyrrole. Note the critical hydrolysis step required before amine condensation.
Critical Material Attributes (CMA)
| Reagent | Role | Critical Attribute | Specification |
| m-Toluidine | Nucleophile | Oxidation State | Must be clear/light yellow. Dark brown liquid indicates oxidation; distill if necessary. |
| 2,5-DMTHF | Electrophile Precursor | Purity | cis/trans mixture is acceptable. Ensure no peroxide formation. |
| Glacial Acetic Acid | Solvent/Catalyst | Water Content | Must be "Glacial" (>99.7%). Excess water can hinder the final dehydration step. |
| 1,2-Dichloroethane | Extraction Solvent | Polarity | DCM or EtOAc are acceptable alternatives. |
Experimental Protocol: Clauson-Kaas Method
Target: 1-(3-Methylphenyl)-1H-pyrrole (
Reagent Stoichiometry
-
m-Toluidine (MW 107.15): 1.07 g (10.0 mmol) [1.0 equiv]
-
2,5-Dimethoxytetrahydrofuran (MW 132.16): 1.45 g (11.0 mmol) [1.1 equiv]
-
Glacial Acetic Acid: 5.0 mL (0.5 M concentration relative to amine)
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a 25 mL round-bottom flask (RBF) with a Teflon-coated magnetic stir bar.
-
Add 1.07 g of m-toluidine .
-
Add 5.0 mL of Glacial Acetic Acid . Note: Exothermic dissolution may occur.[1]
-
Add 1.45 g of 2,5-DMTHF .
-
Fit the flask with a reflux condenser.
Step 2: Thermal Activation
-
Place the RBF in a pre-heated oil bath at 100–110 °C .
-
Reflux with vigorous stirring for 2 hours .
-
Checkpoint: The solution will darken significantly (orange to dark brown/black). This is normal for pyrrole synthesis.[2]
-
-
Monitor reaction progress via TLC (Hexane:EtOAc 9:1).
-
Target Rf: ~0.6–0.7 (Pyrrole is non-polar).
-
Reactant Rf: m-Toluidine is significantly more polar and UV active.
-
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of ice-cold water .
-
Extract with Dichloromethane (DCM) (3 x 20 mL) .
-
Critical Wash: Wash the combined organic layers with saturated aqueous NaHCO₃ until effervescence ceases. Failure to remove acetic acid here will degrade the pyrrole during concentration.
-
Wash with Brine (1 x 20 mL) .
-
Dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure (Rotary Evaporator, 40 °C bath).
Step 4: Purification
-
The crude residue is typically a dark oil.
-
Purify via Flash Column Chromatography on Silica Gel (SiO₂).
-
Eluent: 100% Hexane
95:5 Hexane:EtOAc. -
Note: N-aryl pyrroles are electron-rich and can streak on acidic silica. Adding 1% Triethylamine to the eluent can improve separation if streaking occurs.
-
Workflow Visualization
Figure 2: Operational workflow for the Clauson-Kaas synthesis protocol.
Quality Control & Characterization
Expected Data
-
Appearance: Colorless to pale yellow viscous oil. (Darkens upon storage due to air oxidation).
-
Yield: 75–85% (Isolated).
-
1H NMR (400 MHz, CDCl₃):
- 7.30–7.10 (m, 4H, Aryl-H)
-
7.08 (t,
Hz, 2H, Pyrrole -H) -
6.35 (t,
Hz, 2H, Pyrrole -H) - 2.40 (s, 3H, Ar-CH₃)
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Incomplete hydrolysis of DMTHF | Ensure reflux temperature is maintained (110°C). Do not use old/wet DMTHF. |
| Black Tar Formation | Polymerization of pyrrole | Avoid strong mineral acids (HCl/H₂SO₄). Stick to Acetic Acid.[3] Store product under N₂/Argon. |
| Product is Acidic | Incomplete Neutralization | Ensure NaHCO₃ wash is thorough. Residual acid accelerates decomposition. |
Safety & Handling
-
m-Toluidine: Toxic by inhalation and skin contact. Potential carcinogen. Handle in a fume hood.
-
2,5-DMTHF: Flammable liquid. Irritant.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns.
-
Waste Disposal: Neutralize aqueous acidic waste with bicarbonate before disposal. Segregate halogenated (DCM) and non-halogenated solvents.
References
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.[Link]
-
El Fagui, A., et al. (2025). Biomimetic Clauson-Kass and Paal-Knorr Pyrrole Synthesis. ResearchGate.[4][5] [Link]
-
ChemSrc. 1-(3-methylphenyl)-1H-pyrrole Property Data.[Link]
Sources
application of 1-(3-Methylphenyl)-1h-pyrrole in organic synthesis
Application Note: Strategic Utilization of 1-(3-Methylphenyl)-1H-pyrrole in Advanced Organic Synthesis
Introduction & Compound Profile
1-(3-Methylphenyl)-1H-pyrrole (CAS: 2437-43-6), often referred to as N-(m-tolyl)pyrrole, represents a critical junction between classical heterocyclic chemistry and modern materials science. Unlike its unsubstituted N-phenyl analog, the m-tolyl derivative introduces a strategic asymmetry and increased lipophilicity without significantly altering the electronic character of the pyrrole ring.
For drug discovery professionals, this scaffold serves as a robust template for C-H functionalization, allowing rapid access to polysubstituted pyrrole pharmacophores. In materials science, it functions as a monomer for conducting polymers where the meta-methyl group disrupts interchain
Key Physicochemical Properties:
| Property | Value | Relevance |
|---|---|---|
| Molecular Formula | C₁₁H₁₁N | Core scaffold |
| Molecular Weight | 157.21 g/mol | Fragment-based design |
| Boiling Point | ~262°C (760 mmHg) | High thermal stability |
| Electronic Character | Electron-rich (
Synthesis of the Core Scaffold
While transition metal-catalyzed C-N coupling (Buchwald-Hartwig) is possible, the Clauson-Kaas reaction remains the most scalable, atom-economical, and metal-free method for synthesizing 1-(3-Methylphenyl)-1H-pyrrole. This protocol avoids trace metal contamination, which is critical for subsequent electronic applications.
Protocol A: Scalable Clauson-Kaas Synthesis
Objective: Synthesis of 1-(3-Methylphenyl)-1H-pyrrole from m-toluidine.
Reagents:
-
m-Toluidine (1.0 equiv)
-
2,5-Dimethoxytetrahydrofuran (1.1 equiv)
-
Glacial Acetic Acid (Solvent/Catalyst)[1]
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add m-toluidine (5.36 g, 50 mmol) and glacial acetic acid (50 mL). Stir until dissolved.
-
Addition: Add 2,5-dimethoxytetrahydrofuran (7.27 g, 55 mmol) in one portion. The solution will darken, indicating the formation of the iminium intermediate.
-
Reflux: Heat the reaction mixture to reflux (118°C) for 2 hours.
-
Mechanistic Insight: The acid catalyzes the elimination of methanol from the furan derivative, generating the reactive 1,4-dicarbonyl equivalent in situ, which then condenses with the amine.
-
-
Workup: Cool to room temperature. Pour the mixture into ice-water (200 mL) and neutralize with saturated NaHCO₃ or NaOH solution until pH ~8.
-
Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc 95:5) or vacuum distillation to yield a pale yellow oil.
Expected Yield: 85–92%
Application 1: Regioselective C-H Arylation
Direct C-H activation is superior to traditional halogenation/cross-coupling sequences for rapid analog generation. The N-aryl group directs palladium to the C2 position via an electrophilic palladation mechanism.
Protocol B: Pd-Catalyzed C2-Arylation
Objective: Synthesis of 1-(3-Methylphenyl)-2-phenyl-1H-pyrrole.
Reagents:
-
1-(3-Methylphenyl)-1H-pyrrole (1.0 equiv)[2]
-
Iodobenzene (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Ag₂CO₃ (2.0 equiv) - Oxidant/Halide scavenger
-
Pivalic Acid (30 mol%) - Proton shuttle
-
Toluene (0.2 M)
Methodology:
-
Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.
-
Reagent Addition: Add Pd(OAc)₂ (11 mg), Ag₂CO₃ (275 mg), and Pivalic acid (15 mg).
-
Substrate Addition: Add 1-(3-Methylphenyl)-1H-pyrrole (157 mg, 1.0 mmol) and Iodobenzene (135 µL) in Toluene (5 mL).
-
Reaction: Seal and heat to 110°C for 16 hours.
-
Critical Control Point: Vigorous stirring is essential as Ag₂CO₃ is insoluble.
-
-
Filtration: Cool and filter through a Celite pad to remove silver salts.
-
Analysis: The product is isolated via chromatography. The meta-methyl group on the N-aryl ring does not sterically hinder the C2 position, allowing high yields (>80%).
Application 2: Electropolymerization for Conductive Films
1-(3-Methylphenyl)-1H-pyrrole is an excellent monomer for creating functionalized polypyrrole (PPy) films. The m-tolyl substituent improves the solubility of the resulting polymer in organic solvents compared to unsubstituted PPy, facilitating spin-coating applications.
Protocol C: Potentiodynamic Electropolymerization
Objective: Deposition of Poly[1-(3-methylphenyl)pyrrole] film.
Setup:
-
Working Electrode: Indium Tin Oxide (ITO) or Platinum disc.
-
Counter Electrode: Platinum wire.
-
Reference Electrode: Ag/AgCl.[3]
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in Acetonitrile (ACN).
Methodology:
-
Solution Prep: Dissolve monomer (0.01 M) in the electrolyte solution. Deaerate with N₂ for 10 mins.
-
Cyclic Voltammetry (CV): Cycle potential between -0.2 V and +1.3 V vs Ag/AgCl at a scan rate of 50 mV/s.
-
Observation:
-
1st Cycle: An irreversible oxidation peak at ~1.1 V (monomer oxidation).
-
Subsequent Cycles: Growth of a new redox couple at ~0.6 V, indicating polymer growth on the electrode surface.
-
-
Film Formation: Continue for 10–20 cycles to achieve a visible dark film.
-
Characterization: Rinse with ACN. The film exhibits electrochromic behavior (yellow in neutral state, dark blue/black in oxidized state).
Mechanistic Visualization
The following diagrams illustrate the synthesis pathway and the divergent reactivity profile of the scaffold.
Figure 1: Synthesis and divergent application pathways for 1-(3-Methylphenyl)-1H-pyrrole.
Figure 2: Mechanism of oxidative electropolymerization leading to conductive films.
References
-
Clauson-Kaas Synthesis Review
- Abghari, A., et al. "Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach." Beilstein J. Org. Chem.2023, 19, 852–886.
-
C-H Arylation of Pyrroles
-
Electropolymerization Mechanism
-
Vilsmeier-Haack Functionalization
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. 1H-Pyrrole,1-(3-methylphenyl) | CAS#:2437-43-6 | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The mechanisms of pyrrole electropolymerization - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
The Strategic deployment of 1-(3-Methylphenyl)-1H-pyrrole in Modern Pharmaceutical Development: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Heterocycle
In the landscape of contemporary drug discovery, the pyrrole scaffold stands as a cornerstone of medicinal chemistry, integral to the structure of numerous commercially successful pharmaceuticals.[1][2] Its inherent electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide focuses on a particularly valuable derivative: 1-(3-Methylphenyl)-1H-pyrrole. The introduction of the 3-methylphenyl (or m-tolyl) group onto the pyrrole nitrogen imparts a unique combination of lipophilicity and steric influence, which has been shown to enhance the therapeutic potential of resulting compounds, particularly in the realm of oncology.[3]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only detailed protocols for the synthesis and functionalization of 1-(3-Methylphenyl)-1H-pyrrole but also delves into the causality behind these experimental choices and the application of this building block in the design of novel therapeutics.
Core Applications in Pharmaceutical Research: A Focus on Oncology
The 1-(3-Methylphenyl)-1H-pyrrole moiety has emerged as a significant pharmacophore in the development of novel anticancer agents. Its utility is prominently demonstrated in the design of potent tubulin polymerization inhibitors, a class of drugs that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[4][5]
Mechanism of Action: Disruption of Microtubule Dynamics
Compounds incorporating the 1-(3-Methylphenyl)-1H-pyrrole scaffold, particularly within the class of 3-aroyl-1-arylpyrroles (ARAPs), have been shown to bind to the colchicine site on β-tubulin.[1][6] This binding event interferes with the polymerization of tubulin dimers into microtubules. The resulting disruption of the microtubule network has profound consequences for cancer cells, which are highly dependent on dynamic microtubule function for mitosis and cell division. This leads to an arrest of the cell cycle in the G2/M phase and the subsequent induction of apoptosis through intrinsic pathways.[2][7]
Figure 1: Pathway of tubulin inhibition by 1-(3-Methylphenyl)-1H-pyrrole derivatives.
Structure-Activity Relationship (SAR) Insights
The 3-methylphenyl group plays a crucial role in the anticancer activity of these compounds. While the broader 1-aryl substituent is essential for activity, the specific substitution pattern on this ring allows for the modulation of potency and selectivity. The meta-position of the methyl group provides a balance of steric bulk and electronic effects that can optimize binding to the target protein without introducing significant steric hindrance that might prevent binding.
Experimental Protocols: Synthesis and Functionalization
The synthesis of 1-(3-Methylphenyl)-1H-pyrrole and its subsequent modification into more complex pharmaceutical intermediates can be achieved through robust and well-established synthetic methodologies.
Protocol 1: Synthesis of 1-(3-Methylphenyl)-1H-pyrrole via Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and efficient method for the preparation of pyrroles from 1,4-dicarbonyl compounds and primary amines.[8][9]
Figure 2: Workflow for the Paal-Knorr synthesis of 1-(3-Methylphenyl)-1H-pyrrole.
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
m-Toluidine
-
Glacial Acetic Acid
-
Toluene
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Standard Glassware for Organic Synthesis (round-bottom flask, condenser, etc.)
-
Magnetic Stirrer and Hotplate
Procedure:
-
To a solution of 2,5-dimethoxytetrahydrofuran (1.0 eq.) in toluene, add m-toluidine (1.1 eq.).
-
Add glacial acetic acid (catalytic amount, e.g., 0.1 eq.).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 1-(3-Methylphenyl)-1H-pyrrole.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
For substrates where the Paal-Knorr synthesis is not suitable, the Buchwald-Hartwig amination offers a powerful alternative for the formation of the C-N bond between an aryl halide and pyrrole.[10][11]
Materials:
-
Pyrrole
-
3-Bromotoluene (or 3-iodotoluene)
-
Palladium Catalyst (e.g., Pd₂(dba)₃)
-
Phosphine Ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous Toluene
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Standard Glassware for Air-Sensitive Chemistry
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine 3-bromotoluene (1.0 eq.), pyrrole (1.2 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.01-0.05 eq.), and XPhos (0.02-0.10 eq.).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Functionalization of 1-(3-Methylphenyl)-1H-pyrrole via Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group onto electron-rich aromatic rings like pyrrole, providing a key handle for further synthetic transformations.[12][13]
Materials:
-
1-(3-Methylphenyl)-1H-pyrrole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice Bath
-
Saturated Sodium Acetate Solution
Procedure:
-
In a flame-dried flask under an inert atmosphere, cool a solution of anhydrous DMF in anhydrous DCM to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (1.1 eq.) dropwise to the cooled DMF solution, maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add a solution of 1-(3-Methylphenyl)-1H-pyrrole (1.0 eq.) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting aldehyde by column chromatography.
Protocol 4: Suzuki Cross-Coupling for C-C Bond Formation
The formylated or halogenated derivatives of 1-(3-Methylphenyl)-1H-pyrrole can be further elaborated using Suzuki cross-coupling reactions to introduce new aryl or vinyl substituents.[14][15]
Figure 3: General workflow for Suzuki cross-coupling on a functionalized pyrrole core.
Data Summary
| Compound Class | Target | Mechanism of Action | Key Structural Features |
| 3-Aroyl-1-arylpyrroles (ARAPs) | β-Tubulin | Inhibition of tubulin polymerization | 1-Aryl group, 3-Aroyl group |
| Aroyl-Diaryl-Pyrroles (ARDAPs) | β-Tubulin | Inhibition of tubulin polymerization | 1,4-Diaryl groups, 3-Aroyl group |
Conclusion and Future Perspectives
1-(3-Methylphenyl)-1H-pyrrole is a building block of significant value in the design and synthesis of novel pharmaceutical agents. Its utility has been particularly highlighted in the development of potent anticancer compounds that target microtubule dynamics. The synthetic protocols provided herein offer robust and versatile methods for the preparation and functionalization of this key intermediate. Future research in this area will likely focus on the further optimization of the substitution patterns on the 1-(3-methylphenyl)-1H-pyrrole scaffold to enhance target selectivity, improve pharmacokinetic properties, and overcome mechanisms of drug resistance. The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation therapeutics.
References
-
Amarnath, V., & Amarnath, K. (1991). Intermediates in the Paal-Knorr Pyrrole Synthesis. The Journal of Organic Chemistry, 56(24), 6924–6927. Available at: [Link]
- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
-
The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. (2021). PubMed Central. Available at: [Link]
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
-
Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. (n.d.). Bentham Science. Available at: [Link]
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- Mishra, S., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2022). MDPI.
- New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. (2014).
- Mateev, E., Georgieva, M., & Zlatkov, A. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. PubMed.
- Research Progress on the Structure–activity Relationship and Mechanism of Flavonoid Derivatives in the Treatment of Lung Cancer. (n.d.). PubMed Central.
- Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed.
- An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (2015). PubMed Central.
-
Pyrrole-The Vilsmeier Reaction. (n.d.). ChemTube3D. Available at: [Link]
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
- New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer. (2014). PubMed.
- Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2022).
- Nature Video. (2014, June 30).
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). Royal Society of Chemistry.
- Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. (2021). Royal Society of Chemistry.
- Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). MDPI.
- Dr. Goutam Brahmachari. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. [Video]. YouTube.
- Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers. (n.d.). ScienceDirect.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Drugs that Inhibit Tubulin Polymerization: The Particular Case of Podophyllotoxin and Analogues. (2002).
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Available at: [Link]
- Synthesis of 1,2,3-triazole-linked pyrrolobenzodiazepine conjugates employing 'click' chemistry: DNA-binding affinity and anticancer activity. (2008). PubMed.
- An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. (2013). ScienceDirect.
- Overcoming cancer drug resistance: insights into Apoptotic pathway modulation by plant-based nanoparticle and n
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical Sciences and Research.
- Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists: a new strategy for the design of antitumour compounds. (2022). Royal Society of Chemistry.
- Exact mechanism of anti-cancer agents.? (2024).
- Chem D pharma. (2020, July 15).
- Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. (2013). PubMed Central.
- Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. (1975).
- Immobilized tetrakis(triphenylphosphine)palladium(0) for Suzuki–Miyaura coupling reactions under flow conditions. (2019). Royal Society of Chemistry.
Sources
- 1. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress on the Structure–activity Relationship and Mechanism of Flavonoid Derivatives in the Treatment of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Overcoming cancer drug resistance: insights into Apoptotic pathway modulation by plant-based nanoparticle and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rgmcet.edu.in [rgmcet.edu.in]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. chemtube3d.com [chemtube3d.com]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Note: Synthesis and Electropolymerization of 1-(3-Methylphenyl)-1H-pyrrole
Abstract
This guide details the chemical synthesis of the monomer 1-(3-methylphenyl)-1H-pyrrole and its subsequent electropolymerization into a conducting polymer film. Unlike unsubstituted polypyrrole, N-substituted derivatives offer enhanced solubility and processability, albeit often with reduced conductivity due to steric torsion in the polymer backbone. This protocol addresses the specific challenges of polymerizing sterically hindered pyrroles, providing a robust methodology for researchers in organic electronics, sensor development, and corrosion protection.
Introduction & Strategic Rationale
The functionalization of pyrrole at the nitrogen atom (N-substitution) is a critical strategy for modifying the physicochemical properties of conducting polymers. While unsubstituted polypyrrole (PPy) is insoluble and infusible, poly(1-(3-methylphenyl)-1H-pyrrole) introduces a tolyl group that enhances solubility in organic solvents, facilitating spin-coating and casting applications.
However, this modification introduces a trade-off. The bulky N-substituent forces the pyrrole rings out of planarity, reducing the effective conjugation length and electrical conductivity. The meta-methyl group on the phenyl ring further influences the packing density and electronic properties via inductive effects.
Key Technical Considerations:
-
Steric Hindrance: The phenyl ring at the N-position increases the oxidation potential required for polymerization compared to pyrrole.
-
Solubility vs. Conductivity: The resulting polymer is soluble in common organic solvents (e.g., THF, CHCl3) but typically exhibits conductivities in the semiconductor range (
to S/cm) rather than the metallic regime. -
Purity Criticality: Impurities in the monomer (specifically unreacted amines) can quench the radical cation intermediates, inhibiting film formation.
Part 1: Monomer Synthesis (Clauson-Kaas Protocol)
The most reliable route to 1-(3-methylphenyl)-1H-pyrrole is the Clauson-Kaas reaction , which condenses a primary amine with 2,5-dimethoxytetrahydrofuran.
Reagents & Equipment
-
Precursor A: 3-Methylaniline (m-Toluidine) [CAS: 108-44-1] - Must be distilled if dark/oxidized.
-
Precursor B: 2,5-Dimethoxytetrahydrofuran [CAS: 696-59-3].
-
Catalyst/Solvent: Glacial Acetic Acid.[1]
-
Apparatus: Round-bottom flask, Reflux condenser, Dean-Stark trap (optional), Magnetic stirrer.
Synthesis Protocol
-
Stoichiometry: In a 250 mL round-bottom flask, mix 3-methylaniline (50 mmol, 5.36 g) with 2,5-dimethoxytetrahydrofuran (50 mmol, 6.61 g).
-
Catalysis: Add 20 mL of Glacial Acetic Acid .
-
Reaction: Heat the mixture to reflux (
) for 2 hours. The solution will darken significantly. -
Work-up:
-
Cool the mixture to room temperature.
-
Pour into 100 mL of ice-cold water.
-
Extract with Dichloromethane (DCM) (
mL). -
Wash the organic layer with saturated
(to remove acetic acid) and Brine. -
Dry over anhydrous
and rotovap to remove solvent.
-
-
Purification (CRITICAL): The crude oil must be purified to remove unreacted amine.
-
Method: Vacuum Distillation or Column Chromatography (Silica gel, Hexane:Ethyl Acetate 95:5).
-
Target: Colorless to pale yellow oil.
-
Validation Parameters
| Technique | Expected Signal | Interpretation |
| 1H NMR (CDCl3) | Pyrrole ring | |
| Pyrrole ring | ||
| Methyl group on phenyl ring | ||
| FTIR | Absence of 3200-3400 cm | Confirms consumption of N-H (amine) |
Part 2: Electropolymerization Protocol
Electrochemical synthesis allows for precise control over film thickness and morphology. Due to the higher oxidation potential of N-substituted pyrroles, a non-aqueous system with a wide electrochemical window is required.
Electrochemical Setup
-
Cell: Standard three-electrode cell (10-20 mL volume).
-
Working Electrode (WE): Platinum disc, Gold, or ITO glass (cleaned via sonication in acetone/isopropanol).
-
Counter Electrode (CE): Platinum wire or mesh (surface area > WE).
-
Reference Electrode (RE): Ag/Ag+ (0.01 M AgNO3 in ACN) or Ag/AgCl (pseudoreference wire).
-
Solvent: Acetonitrile (HPLC Grade, anhydrous).
-
Electrolyte: Tetrabutylammonium hexafluorophosphate (
) or Tetrabutylammonium perchlorate ( ).
Polymerization Workflow
Caption: Workflow for the electropolymerization of N-(3-methylphenyl)pyrrole.
Step-by-Step Procedure
-
Solution Preparation: Dissolve 0.1 M TBAPF6 and 0.05 M 1-(3-methylphenyl)-1H-pyrrole in dry acetonitrile.
-
Degassing: Purge the solution with Nitrogen or Argon for 10 minutes to remove dissolved oxygen (Oxygen traps radicals, inhibiting polymerization).
-
Cyclic Voltammetry (Diagnostic):
-
Scan range: -0.2 V to +1.4 V (vs Ag/Ag+).
-
Scan rate: 50 mV/s.
-
Observation: Look for an irreversible oxidation peak (monomer oxidation) around +1.1 V to +1.2 V . The "nucleation loop" (crossover of reverse scan) indicates polymer deposition.
-
-
Deposition (Film Growth):
-
Potentiostatic Mode: Hold the potential at the peak oxidation voltage (approx. +1.15 V ) until the desired charge density (thickness) is reached.
-
Galvanostatic Mode: Apply a constant current density of 0.5 - 1.0 mA/cm² .
-
-
Washing: Remove the electrode and rinse gently with monomer-free acetonitrile to remove oligomers and excess electrolyte.
Mechanism of Polymerization
The mechanism follows the standard E(CE)n pathway but is heavily influenced by the steric bulk of the N-substituent.
Caption: Simplified mechanism highlighting the radical cation coupling and steric influence.
Mechanistic Insight: The coupling occurs primarily at the
-
Higher oxidation potential required for polymerization.
-
Lower electrical conductivity compared to unsubstituted PPy.
-
Shifted optical absorption (larger bandgap).
Characterization & Expected Results
Cyclic Voltammetry (Post-Synthesis)
Perform a CV of the polymer film in monomer-free electrolyte solution.
-
Result: Broad redox waves centered around +0.4 V to +0.6 V.
-
Stability: The current response should remain stable over multiple cycles if the film is well-adhered.
FTIR Spectroscopy
-
Diagnostic Bands:
-
No N-H stretch: Absence of peak at ~3400 cm
confirms N-substitution. -
C-H (Methyl): Weak aliphatic stretches at 2900-2950 cm
. -
Ring Vibrations: Characteristic pyrrole ring breathing modes at 1550 cm
and 1450 cm .
-
Conductivity[4]
-
Method: Four-point probe on a dry, free-standing film or coated glass.
-
Expected Value:
to S/cm. (Note: Conductivity can be improved by doping with large anions like Polystyrene Sulfonate (PSS) or Tosylate).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Film Formation | Monomer oxidation potential not reached. | Increase upper potential limit in CV (do not exceed +1.5V to avoid overoxidation). |
| Film Dissolves | Oligomers are too soluble in ACN. | Switch to a more polar solvent mixture (e.g., ACN:Water 90:10) or use a different electrolyte (TBATriflate). |
| Low Conductivity | Overoxidation of the polymer backbone. | Reduce the polymerization potential. Ensure strict Oxygen-free conditions. |
| Poor Adhesion | Surface contamination. | Polish electrode with 0.05 |
References
-
Clauson-Kaas Reaction Mechanism
- Beilstein Journal of Organic Chemistry, "Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition
-
Electropolymerization of N-substituted Pyrroles
-
Iranian Polymer Journal, "Electropolymerization of Pyrrole and N-Methylpyrrole on Mild Steel Surface".[2]
-
-
General Pyrrole Electropolymerization Mechanisms
- Chemical Society Reviews, "The mechanisms of pyrrole electropolymeriz
-
Properties of N-Aryl Pyrrole Polymers
- MDPI, "Polypyrrole Derivatives: Preparation, Properties and Applic
Sources
Functionalization of the Pyrrole Ring in 1-(3-Methylphenyl)-1H-pyrrole: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrole, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in various chemical transformations make it a versatile building block for the synthesis of complex molecules with diverse biological activities and material properties. The functionalization of the pyrrole ring allows for the fine-tuning of these properties, enabling the development of novel therapeutic agents and advanced materials. This guide focuses on the functionalization of a specific, yet representative, N-arylpyrrole: 1-(3-Methylphenyl)-1H-pyrrole. The presence of the 3-methylphenyl group at the nitrogen atom influences the reactivity and regioselectivity of the pyrrole ring, presenting both opportunities and challenges in its synthetic manipulation.
This document provides a comprehensive overview of key functionalization strategies for the pyrrole ring in 1-(3-Methylphenyl)-1H-pyrrole. It is designed to serve as a practical resource, offering not only detailed experimental protocols but also the underlying mechanistic principles and strategic considerations that are crucial for successful synthesis and innovation.
Understanding the Reactivity of the Pyrrole Ring in 1-(3-Methylphenyl)-1H-pyrrole
The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution reactions. The lone pair of electrons on the nitrogen atom is delocalized into the ring, increasing the electron density at the carbon atoms.[1] Electrophilic attack preferentially occurs at the C2 and C5 positions (α-positions) due to the greater stability of the resulting cationic intermediate, which can be stabilized by three resonance structures.[2] Attack at the C3 and C4 positions (β-positions) leads to a less stable intermediate with only two resonance contributors.[2]
The 1-(3-methylphenyl) substituent, while not directly attached to the pyrrole ring carbons, exerts an electronic influence. The aryl group is generally electron-withdrawing through an inductive effect, which can slightly deactivate the pyrrole ring compared to N-alkylpyrroles. However, the overall reactivity remains high for most electrophilic substitutions. The directing effect of the N-aryl group is a critical consideration. While it does not override the inherent preference for α-substitution, it can influence the ratio of C2 to C5 isomers and, in some cases, facilitate substitution at the β-position, particularly with bulky substituents on the nitrogen or under specific reaction conditions.[3][4]
Key Functionalization Strategies and Protocols
This section details several key methods for introducing functional groups onto the pyrrole ring of 1-(3-Methylphenyl)-1H-pyrrole. Each strategy is accompanied by a discussion of its mechanism and a detailed experimental protocol.
Electrophilic Halogenation
Halogenated pyrroles are valuable intermediates for further transformations, such as cross-coupling reactions. Due to the high reactivity of the pyrrole ring, halogenation can often proceed without a catalyst.[5] However, controlling the regioselectivity and preventing polyhalogenation requires careful selection of the halogenating agent and reaction conditions.[5]
Causality Behind Experimental Choices:
-
Solvent: Inert solvents like dichloromethane (DCM) or carbon tetrachloride (CCl4) are typically used to avoid participation in the reaction.[6][7]
-
Temperature: Performing the reaction at low temperatures (e.g., 0 °C to room temperature) helps to control the reaction rate and minimize the formation of side products.
-
Halogenating Agent: N-Bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are often preferred over elemental bromine or chlorine as they provide a milder and more controlled source of the electrophilic halogen.[5]
Experimental Protocol: Monobromination at the C2 Position
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(3-Methylphenyl)-1H-pyrrole (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of N-bromosuccinimide (NBS) (1.0 eq) in anhydrous DCM dropwise over 15-20 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-bromo-1-(3-methylphenyl)-1H-pyrrole.
| Parameter | Condition | Rationale |
| Halogenating Agent | N-Bromosuccinimide (NBS) | Provides a mild and controlled source of electrophilic bromine, minimizing over-halogenation. |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert solvent that does not compete in the reaction. |
| Temperature | 0 °C | Controls the exothermic reaction and improves selectivity. |
| Stoichiometry | 1:1 (Pyrrole:NBS) | Favors monosubstitution. |
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the pyrrole ring, a crucial transformation for the synthesis of ketones that can serve as precursors to a wide range of derivatives.[8] The reaction typically employs an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[8] Due to the high reactivity of pyrrole, milder Lewis acids or conditions are often sufficient. The resulting acylpyrrole is deactivated towards further acylation, preventing polysubstitution.[8][9]
Causality Behind Experimental Choices:
-
Lewis Acid: While strong Lewis acids like aluminum chloride (AlCl3) are common, milder alternatives such as tin(IV) chloride (SnCl4) or zinc chloride (ZnCl2) can be effective and may offer better control for highly reactive substrates like N-arylpyrroles.
-
Acylating Agent: Acyl chlorides are generally more reactive than anhydrides. The choice depends on the desired reactivity and the stability of the starting materials.
-
Solvent: A non-polar, aprotic solvent like DCM or 1,2-dichloroethane (DCE) is typically used.
Experimental Protocol: Acylation at the C2 Position with Acetyl Chloride
-
Reaction Setup: To a stirred solution of 1-(3-Methylphenyl)-1H-pyrrole (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add a Lewis acid (e.g., SnCl4, 1.1 eq) dropwise.
-
Reagent Addition: After stirring for 10-15 minutes, add acetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the completion of the reaction.
-
Work-up: Carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid. Extract the product with DCM.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtration and solvent evaporation, purify the residue by column chromatography to yield 1-(1-(3-methylphenyl)-1H-pyrrol-2-yl)ethan-1-one.
| Parameter | Condition | Rationale |
| Lewis Acid | Tin(IV) chloride (SnCl4) | A milder Lewis acid suitable for the reactive pyrrole ring, offering good regioselectivity. |
| Acylating Agent | Acetyl Chloride | A common and reactive acylating agent. |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert and allows for good solubility of reactants. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the reaction, followed by warming to ensure completion. |
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl (-CHO) group onto electron-rich aromatic rings, including pyrroles.[10][11][12] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF), acts as the electrophile.[10][11]
Causality Behind Experimental Choices:
-
Reagents: The combination of POCl3 and DMF is the most common and effective for generating the Vilsmeier reagent.
-
Temperature: The reaction is typically carried out at low temperatures to control the formation of the electrophile and the subsequent formylation.
-
Work-up: Hydrolysis of the intermediate iminium salt is required to yield the final aldehyde product.
Experimental Protocol: Formylation at the C2 Position
-
Vilsmeier Reagent Formation: In a two-neck flask under an inert atmosphere, cool anhydrous DMF and add POCl3 dropwise at 0 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Add a solution of 1-(3-Methylphenyl)-1H-pyrrole in DMF dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) for a specified time, monitoring by TLC.
-
Hydrolysis: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Purification: Filter the solid product, wash with water, and dry. Recrystallization or column chromatography can be used for further purification to obtain 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde.
Nitration
Introducing a nitro group onto the pyrrole ring can be challenging due to the ring's sensitivity to strong acids, which can lead to polymerization.[13][14] Therefore, milder nitrating agents are required. A common and effective method is the use of acetyl nitrate, prepared in situ from nitric acid and acetic anhydride.[13][14][15]
Causality Behind Experimental Choices:
-
Nitrating Agent: Acetyl nitrate is a milder electrophile than the nitronium ion generated from a mixture of nitric and sulfuric acids, thus preventing polymerization of the pyrrole ring.[13][14]
-
Temperature: The reaction is performed at very low temperatures (e.g., -10 °C) to control the reactivity and improve selectivity.[16]
Experimental Protocol: Nitration at the C2 Position
-
Acetyl Nitrate Preparation: In a flask cooled to -10 °C, add fuming nitric acid dropwise to acetic anhydride with vigorous stirring.
-
Nitration Reaction: To this pre-formed acetyl nitrate solution, add a solution of 1-(3-Methylphenyl)-1H-pyrrole in acetic anhydride dropwise, maintaining the temperature at -10 °C.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at low temperature until completion (monitored by TLC). Pour the mixture into ice-water and extract the product with a suitable solvent like ethyl acetate.
-
Purification: Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 2-nitro-1-(3-methylphenyl)-1H-pyrrole.
Metalation followed by Electrophilic Quench
For functionalization at the less reactive C3 position or for introducing substituents that cannot be installed via electrophilic aromatic substitution, a strategy involving directed metalation can be employed. This typically involves deprotonation with a strong base followed by reaction with an electrophile. However, for N-substituted pyrroles, direct lithiation often occurs at the C2 position. To achieve C3 functionalization, one might need to first introduce a directing group at the C2 position or use specific N-protecting groups that favor C3 metalation.
An alternative and more general approach for introducing a wide variety of substituents is through cross-coupling reactions. This requires a pre-functionalized pyrrole, typically a halopyrrole.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds.[17] A bromo- or iodo-substituted 1-(3-methylphenyl)-1H-pyrrole, prepared as described in the halogenation section, can be coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.[18][19][20][21] This method allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor and a phosphine ligand, is essential for the catalytic cycle.
-
Base: A base is required to activate the boronic acid for transmetalation.[17] Common choices include potassium carbonate, cesium carbonate, or sodium carbonate.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-1-(3-methylphenyl)-1H-pyrrole with Phenylboronic Acid
-
Reaction Setup: In a Schlenk flask, combine 2-bromo-1-(3-methylphenyl)-1H-pyrrole (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).
-
Solvent Addition and Degassing: Add a mixture of dioxane and water (e.g., 4:1). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, add water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford 1-(3-methylphenyl)-2-phenyl-1H-pyrrole.
Visualization of Reaction Pathways
Sources
- 1. pearson.com [pearson.com]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. Halogenation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 7. Halogenation of Alkenes (watch full video lesson) - Chad's Prep® [chadsprep.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. pyrrole nitration [quimicaorganica.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. homework.study.com [homework.study.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Application Note: Scalable Synthesis of N-(3-methylphenyl)pyrrole via Modified Clauson-Kaas Cyclization
Executive Summary
This application note details a robust, scalable protocol for the synthesis of N-(3-methylphenyl)pyrrole, a critical pharmacophore in medicinal chemistry. While palladium-catalyzed C-N coupling (Buchwald-Hartwig) is often used for complex scaffolds, the Clauson-Kaas pyrrole synthesis remains the most atom-economical and cost-effective method for constructing the pyrrole ring directly from aniline precursors.
This guide provides a standardized methodology using 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) in glacial acetic acid. This system avoids the need for dry solvents or inert atmospheres required by organometallic routes, making it highly suitable for multi-gram to kilogram scale-up in drug discovery workflows.
Scientific Background & Utility
The N-aryl pyrrole scaffold is a privileged structure in drug design, serving as a core motif in:
-
Kinase Inhibitors: Analogues of sunitinib and other tyrosine kinase inhibitors often feature substituted pyrroles to occupy hydrophobic pockets in ATP-binding sites.
-
Antimicrobial Agents: N-aryl pyrroles have demonstrated broad-spectrum activity against ESKAPE pathogens by disrupting bacterial cell walls.
-
Synthetic Intermediates: The electron-rich pyrrole ring is highly reactive toward electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation), allowing for rapid diversification at the C2 and C3 positions.
Reaction Mechanism
The reaction proceeds via the acid-catalyzed opening of the furan ring to form a reactive 1,4-dicarbonyl intermediate (succinaldehyde), which undergoes a double condensation with the primary amine.
Figure 1: Mechanistic pathway of the Clauson-Kaas cyclization. The acid catalyst is essential for generating the reactive succinaldehyde species in situ.
Experimental Design Strategy
Method Selection: Thermal vs. Microwave vs. Catalytic
While microwave-assisted synthesis is popular for high-throughput screening (HTS) on a milligram scale, it is often impractical for larger batches. We recommend the Thermal Reflux in Glacial Acetic Acid for the following reasons:
-
Solubility: Acetic acid is an excellent solvent for both the polar 2,5-DMTHF and the lipophilic aniline.
-
Autocatalysis: It serves as both solvent and catalyst, simplifying the reaction matrix.
-
Purification: Acetic acid can be largely removed by evaporation or neutralization, leaving the neutral pyrrole product easy to extract.
Critical Process Parameters (CPP)
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.0 : 1.1 (Amine : 2,5-DMTHF) | Slight excess of furan ensures complete consumption of the amine, which is harder to separate from the product than the furan byproduct. |
| Temperature | 100°C - 110°C (Reflux) | Required to drive the dehydration steps and aromatization. Lower temperatures yield incomplete hemiaminal intermediates. |
| Concentration | 0.5 M - 1.0 M | High concentration favors intermolecular kinetics but too high (>2 M) can lead to polymerization (black tar). |
| Time | 1 - 2 Hours | Prolonged heating beyond conversion can degrade the electron-rich pyrrole ring. |
Detailed Protocol
Materials & Equipment
-
Reagents:
-
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar.
-
Reflux condenser.
-
Oil bath or heating mantle.
-
Rotary evaporator.
-
Step-by-Step Procedure
Step 1: Reaction Assembly
-
Charge a round-bottom flask with 3-methylaniline (10.0 mmol, 1.07 g).
-
Add Glacial Acetic Acid (10-15 mL). Stir to dissolve.
-
Add 2,5-dimethoxytetrahydrofuran (11.0 mmol, 1.45 g, 1.1 equiv) in one portion.
-
Note: The solution may darken slightly; this is normal.
-
Step 2: Cyclization
-
Equip the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 110°C) for 1.5 to 2 hours .
-
Monitoring: Monitor reaction progress by TLC (Hexane/EtOAc 9:1). The starting aniline spot (polar, UV active) should disappear, replaced by a less polar, highly UV-active pyrrole spot.
-
Visual Cue: The reaction mixture will turn dark brown or black. This "pyrrole black" is common and usually contains polymeric impurities, but the desired product is stable.
-
Step 3: Workup (Critical for Purity)
-
Cool the reaction mixture to room temperature.
-
Dilution: Pour the mixture into 50 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with Dichloromethane (3 x 20 mL).
-
Why: The product partitions into the organic layer; acetic acid stays largely in the aqueous phase but some transfers.
-
-
Neutralization: Wash the combined organic layers carefully with saturated aqueous NaHCO₃ until gas evolution ceases.
-
Safety: Vent the separatory funnel frequently. This step removes residual acetic acid which can degrade the pyrrole during storage.
-
-
Drying: Wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Step 4: Purification
-
The crude residue will be a dark oil.
-
Purify via Flash Column Chromatography on silica gel.
-
Eluent: 100% Hexanes to 95:5 Hexanes/EtOAc. The N-aryl pyrrole is non-polar and elutes early.
-
-
Alternative (Scale-up): For >10g scales, vacuum distillation is preferred (bp ~140°C at 15 mmHg) to avoid large solvent volumes.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of the target molecule.
Characterization & Quality Control
The purified product should be a colorless to pale yellow liquid (or low-melting solid). It will darken upon exposure to light and air (oxidation), so storage under nitrogen in the dark is recommended.
Expected Analytical Data:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.35 (t, J = 7.8 Hz, 1H, Ar-H)
-
δ 7.20–7.15 (m, 2H, Ar-H)
-
δ 7.10 (d, J = 7.5 Hz, 1H, Ar-H)
-
δ 7.08 (t, J = 2.2 Hz, 2H, Pyrrole-α)
-
δ 6.35 (t, J = 2.2 Hz, 2H, Pyrrole-β)
-
δ 2.42 (s, 3H, Ar-CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Distinct signals for the methyl group (~21 ppm), pyrrole carbons (~110 ppm, ~119 ppm), and aromatic carbons.
-
-
MS (ESI):
-
Calculated Mass: 157.21[3]
-
Observed [M+H]⁺: 158.1
-
References
-
Clauson-Kaas Reaction Overview
-
Wang, N., et al. "Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach." RSC Advances, 2023.
-
-
Microwave vs.
-
Polshettiwar, V., & Varma, R. S. "Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles." Arkivoc, 2008.
-
-
Pyrrole Applications in Drug Discovery
-
Bhardwaj, V., et al. "Therapeutic Significance of Pyrrole in Drug Delivery." Journal of Drug Delivery and Therapeutics, 2021.
-
-
General Pyrrole Characterization
-
PubChem Compound Summary for 3-Methyl-4-phenylpyrrole (Structural Analog Data).
-
Sources
1-(3-Methylphenyl)-1h-pyrrole as a ligand in organometallic chemistry
Application Note: 1-(3-Methylphenyl)-1H-pyrrole as a Pro-Ligand and Substrate in Organometallic Synthesis
Executive Summary
1-(3-Methylphenyl)-1H-pyrrole (CAS: 2437-43-6) represents a critical class of N-aryl pyrroles utilized as pro-ligands and directing substrates in modern organometallic chemistry. Unlike simple monodentate ligands (e.g., phosphines), this compound primarily functions through two distinct mechanistic pathways:
-
-Coordination: Acting as an anionic
-ligand (aza-cyclopentadienyl analogue) to form sandwich complexes (azaferrocenes) with potential catalytic or materials science applications. -
C–H Activation Substrate: Serving as a scaffold for transition-metal-catalyzed C–H functionalization (arylation/acylation), a key workflow in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.
This guide provides authoritative protocols for its synthesis, its conversion into
Chemical Profile & Strategic Significance
| Property | Specification |
| IUPAC Name | 1-(3-Methylphenyl)-1H-pyrrole |
| Molecular Formula | C₁₁H₁₁N |
| Molecular Weight | 157.21 g/mol |
| Electronic Character | Electron-rich heteroaromatic; |
| Steric Profile | Meta-methyl substitution provides asymmetric steric bulk, influencing regioselectivity in C-2 vs. C-5 functionalization. |
| Key Application | Precursor for Azaferrocenes; Substrate for C–H Activation. |
Expert Insight: The meta-methyl group on the N-aryl ring is not merely a bystander. In C–H activation protocols, it exerts a subtle remote steric effect that can enhance solubility of the resulting metal complexes compared to the unsubstituted phenyl analogues, while avoiding the severe steric clash of ortho-substitution.
Protocol A: High-Purity Synthesis (Clauson-Kaas Method)
Before utilizing 1-(3-Methylphenyl)-1H-pyrrole as a ligand or substrate, it must be synthesized with high fidelity to remove isomeric impurities that poison organometallic catalysts.
Mechanism: Acid-catalyzed condensation of 3-toluidine with 2,5-dimethoxytetrahydrofuran.
Reagents:
-
3-Toluidine (1.0 equiv)
-
2,5-Dimethoxytetrahydrofuran (1.1 equiv)
-
Glacial Acetic Acid (Solvent/Catalyst)
-
Sodium Acetate (Buffer, optional for pH control)
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and magnetic stir bar.
-
Dissolution: Dissolve 3-toluidine (10.7 g, 100 mmol) in glacial acetic acid (50 mL).
-
Addition: Add 2,5-dimethoxytetrahydrofuran (14.5 g, 110 mmol) in one portion.
-
Reaction: Heat the mixture to reflux (110°C) for 2 hours. The solution will darken significantly (dark brown/black).
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The amine starting material (lower R_f) should disappear.
-
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (200 mL).
-
Extraction: Extract with Dichloromethane (DCM, 3 x 50 mL).
-
Neutralization: Wash the combined organic layers with Sat. NaHCO₃ (carefully, gas evolution) until pH neutral, then with brine.
-
Purification: Dry over MgSO₄, filter, and concentrate. Purify via vacuum distillation (b.p. ~105°C at 0.5 mmHg) or flash chromatography (Silica, 100% Hexanes) to yield a colorless to pale yellow oil.
Yield Expectation: 75–85%.
Protocol B: Synthesis of -Complexes (Azaferrocene Analogues)
The pyrrole ring is isoelectronic with the cyclopentadienyl (Cp) anion. This protocol describes the generation of the azaferrocene analogue, where the pyrrole acts as an
Reagents:
-
1-(3-Methylphenyl)-1H-pyrrole (Synthesized in Protocol A)
-
n-Butyllithium (2.5 M in hexanes)
-
FeCl₂ (anhydrous) or FeCl₂(THF)₁_._₅
-
Solvent: Dry THF
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a Schlenk flask and cycle with Argon 3 times.
-
Lithiation: Dissolve 1-(3-Methylphenyl)-1H-pyrrole (2.0 equiv) in dry THF at -78°C.
-
Deprotonation: Add n-BuLi (2.0 equiv) dropwise.
-
Note: Unlike Cp-H, neutral pyrrole is not easily deprotonated at the nitrogen (which is already substituted). However, for azaferrocene synthesis from N-substituted pyrroles, direct lithiation usually occurs at the C-2 position , or oxidative complexation is used.
-
Correction for N-Aryl Pyrroles: Direct reaction with Fe(CO)₅ or displacement of CpFe(CO)₂I is often preferred due to the neutral nature of the ligand.
-
Alternative Route (Direct
-complexation): React the pyrrole with [Cp*RuCl₄] or similar precursors to form cationic sandwich complexes. -
Selected Protocol (C-H Activation Route to Cyclometalated Ligand):
-
Mix Ligand (1.0 equiv) + Pd(OAc)₂ (1.0 equiv) in Acetic Acid.
-
Heat to 60°C for 4 hours.
-
Result: Formation of the Cyclopalladated Dimer (bridged via acetates). This is the active pre-catalyst for further reactions.
-
-
Protocol C: Palladium-Catalyzed C–H Arylation
This is the primary application in drug discovery: using the pyrrole core as a substrate that directs metalation.
Objective: Regioselective C-2 Arylation.
Reaction Setup:
| Component | Quantity/Conditions | Role |
| Substrate | 1-(3-Methylphenyl)-1H-pyrrole (0.5 mmol) | Pro-ligand/Substrate |
| Coupling Partner | Aryl Iodide (e.g., 4-Iodoanisole) (1.2 equiv) | Electrophile |
| Catalyst | Pd(OAc)₂ (5 mol%) | Metal Source |
| Ligand | PPh₃ or XPhos (10 mol%) | Auxiliary Ligand |
| Base | Ag₂CO₃ or Cs₂CO₃ (2.0 equiv) | Acid Scavenger |
| Solvent | DMF or 1,4-Dioxane | Medium |
| Temperature | 100–120°C | Activation Energy |
Workflow:
-
Combine Solids: Add Pd(OAc)₂, Phosphine ligand, Base, and Aryl Iodide to a reaction vial.
-
Add Substrate: Dissolve the pyrrole in the solvent and add to the vial via syringe.
-
Degas: Sparge with Argon for 5 minutes.
-
Heat: Stir at 110°C for 16 hours.
-
Analysis: Filter through Celite. Analyze via GC-MS or ¹H NMR.
-
Diagnostic Signal: Look for the disappearance of the C-2 pyrrole proton (doublet/multiplet at ~6.2 ppm) and appearance of aryl signals.
-
Visualizing the Mechanism
The following diagram illustrates the C–H Activation Pathway , highlighting the role of the pyrrole as a coordinating substrate (CMD Mechanism).
Caption: Concerted Metallation-Deprotonation (CMD) pathway for the C-2 functionalization of N-aryl pyrroles.
References & Validation
-
Clauson-Kaas Synthesis: Elming, N.; Clauson-Kaas, N. "The Preparation of Pyrroles from Furans." Acta Chemica Scandinavica, 1952 , 6, 867. Link
-
C-H Activation Mechanism: Lapointe, D.; Fagnou, K. "Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway." Chemistry Letters, 2010 , 39(11), 1118–1126. Link
-
Pyrrole Arylation Protocols: Gandeepan, P.; Cheng, C. H. "C–H Arylation of Pyrroles: A Review." Chem. Asian J., 2015 , 10, 824. Link
-
Azaferrocene Analogues: Fu, G. C. et al. "Applications of Azaferrocenes in Catalysis." Acc.[1] Chem. Res., 2006 , 39, 853. Link
Disclaimer: This protocol involves the use of transition metals and pyrophoric reagents (n-BuLi). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
Application Note: High-Throughput Screening of 1-(3-Methylphenyl)-1H-pyrrole Derivatives
Target-Agnostic Phenotypic Profiling for Anticancer Drug Discovery
Executive Summary
The 1-(3-Methylphenyl)-1H-pyrrole scaffold represents a privileged structural motif in medicinal chemistry, serving as a core pharmacophore for agents targeting tubulin polymerization, COX-2 inhibition, and Cdc7 kinase activity. Despite their therapeutic potential, the lipophilicity of N-arylpyrroles presents distinct challenges in High-Throughput Screening (HTS), specifically regarding compound solubility and acoustic dispensing precision.
This Application Note details a validated Multiplexed HTS Protocol for screening a library of 1-(3-Methylphenyl)-1H-pyrrole derivatives. We utilize a phenotypic viability assay (ATP quantification) coupled with a pro-apoptotic readout (Caspase-3/7 activity) in a 384-well format. This dual-readout strategy filters out non-specific cytotoxic compounds (pan-assay interference compounds or PAINS) early in the discovery pipeline.
Scientific Rationale & Mechanism
The Scaffold: 1-(3-Methylphenyl)-1H-pyrrole
The core structure is synthesized via the Paal-Knorr condensation of 1,4-dicarbonyls with m-toluidine. The 3-methylphenyl group provides a critical hydrophobic anchor, often occupying the ATP-binding pocket of kinase targets or the hydrophobic groove of tubulin.
-
Mechanism of Action (MoA): Derivatives of this class typically induce apoptosis via the intrinsic mitochondrial pathway.
-
Screening Logic: By multiplexing cell viability (ATP levels) with Caspase-3/7 activation, we distinguish between compounds that induce programmed cell death (desired) vs. those causing necrosis or metabolic crash (undesired toxicity).
HTS Workflow Logic
The screening campaign follows a "Dispense-Incubate-Read" cycle optimized for lipophilic small molecules.
Figure 1: Logical flow of the multiplexed HTS campaign for pyrrole derivatives.
Experimental Protocol
Materials & Reagents
-
Compound Library: 1-(3-Methylphenyl)-1H-pyrrole derivatives (10 mM in 100% DMSO).
-
Cell Line: A549 (Lung Carcinoma) or HeLa (Cervical Cancer).
-
Assay Media: DMEM + 10% FBS + 1% Pen/Strep (Phenol-red free to reduce optical interference).
-
Reagents:
-
Promega Caspase-Glo® 3/7 Assay
-
Promega CellTiter-Glo® 2.0 Assay
-
-
Controls:
-
Positive Control (HPE): Staurosporine (1 µM final) – Induces apoptosis.
-
Negative Control (ZPE): 0.1% DMSO (Vehicle).
-
Step-by-Step Workflow (384-Well Format)
Step 1: Compound Dispensing (Acoustic)
-
Objective: Precise delivery of lipophilic pyrroles without tip-based carryover.
-
Action: Use an acoustic liquid handler (e.g., Echo® 650) to dispense 40 nL of compound (10 mM source) into dry 384-well white/opaque plates.
-
Final Concentration: 10 µM (assuming 40 µL assay volume).
-
Control Wells:
-
Columns 1 & 2: Negative Control (DMSO).
-
Columns 23 & 24: Positive Control (Staurosporine).
-
Step 2: Cell Seeding
-
Action: Harvest cells at 80-90% confluency. Resuspend to 1.25 x 10^5 cells/mL .
-
Dispense: Add 40 µL of cell suspension (5,000 cells/well) using a bulk dispenser (e.g., Multidrop™ Combi).
-
Critical Note: Ensure cells are in suspension. Pyrrole derivatives often precipitate if added after media; "Reverse Transfection" style (compound first, then cells) improves solubility kinetics.
Step 3: Incubation
-
Conditions: 37°C, 5% CO2, 95% humidity.
-
Duration: 48 hours. Note: 24h is sufficient for apoptosis, but 48h ensures robust viability separation.
Step 4: Multiplexed Detection
-
Equilibration: Remove plates from incubator and equilibrate to Room Temperature (RT) for 15 mins.
-
Caspase Read: Add 20 µL Caspase-Glo® reagent. Shake orbitally (300 rpm) for 30 sec. Incubate 30 mins at RT.
-
Measurement 1: Read Luminescence (Integration: 0.5s).
-
Viability Read: (If reagents are compatible/sequential) Add 20 µL CellTiter-Glo® reagent to the same wells. Incubate 10 mins.
-
Measurement 2: Read Luminescence.
-
Note: If reagents are not compatible for same-well reading, run two duplicate plates in parallel.
-
Data Analysis & Quality Control
Statistical Validation (Z-Prime)
Before screening the full library, validate the assay robustness using the Z-factor formula:
- : Standard deviation of positive/negative controls.
- : Mean signal of positive/negative controls.
-
Acceptance Criteria: A score of Z' > 0.5 is required to proceed.
Hit Classification Table
Summarize hits based on the dual-signal profile to categorize mechanism.
| Profile Type | Caspase Signal (Fold Change) | Viability (ATP) Signal | Interpretation | Action |
| True Apoptotic Hit | High (> 3x) | Low (< 50%) | Specific Inducer | Prioritize |
| Necrotic/Toxic | Low (~ 1x) | Low (< 50%) | General Cytotoxin | Deprioritize |
| Growth Arrest | Low (~ 1x) | Medium (60-80%) | Cytostatic | Secondary Screen |
| Inactive | Low (~ 1x) | High (> 90%) | No Effect | Discard |
Troubleshooting & Optimization (Expert Insights)
1. The "Pyrrole Solubility" Edge Effect:
-
Issue: 1-(3-Methylphenyl)-1H-pyrrole derivatives are highly lipophilic (cLogP ~3.5 - 4.5). They may precipitate in aqueous media, causing "starry night" patterns in fluorescence or uneven luminescence.
-
Solution: Limit final DMSO concentration to 0.5% . If precipitation occurs, reduce screening concentration to 5 µM or use an intermediate dilution plate with media containing 1% BSA to aid solubilization.
2. Signal Drift:
-
Issue: Luminescence signals from Glo-assays decay over time (half-life ~2-3 hours).
-
Solution: Process plates in small batches (stackers). Do not dispense reagent to >10 plates at once.
3. False Positives (Autofluorescence):
-
Issue: Pyrrole rings can be inherently fluorescent if oxidized.
-
Solution: The use of Luminescence (chemical light generation) rather than Fluorescence Intensity minimizes interference from the compound's native optics.
References
-
Paal-Knorr Synthesis Mechanism : Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[1][2][3] Journal of Organic Chemistry, 1991.[3] Link
-
Pyrrole Biological Activity : Bhardwaj, V., et al. "Pyrrole: A resourceful small molecule in key medicinal hetero-aromatics." RSC Advances, 2015.[4][5] Link
-
HTS Assay Validation : Zhang, J.H., et al. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 1999. Link
-
Multiplexing Apoptosis Assays : Niles, A.L., et al. "Update on in vitro cytotoxicity assays for drug development." Expert Opinion on Drug Discovery, 2008. Link
-
Antimicrobial Pyrroles : Biava, M., et al. "Antimicrobial activity of pyrrole derivatives." Bioorganic & Medicinal Chemistry, 2010.[6] Link
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. scispace.com [scispace.com]
- 6. High Throughput Screening for Small Molecule Inhibitors of Heparin-induced Tau Fibril Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
purification of crude 1-(3-Methylphenyl)-1h-pyrrole by column chromatography
Case ID: PUR-PYR-003 Status: Active Assigned Specialist: Senior Application Scientist Subject: Optimization of Normal Phase Silica Chromatography for N-Aryl Pyrroles
Introduction: The Scope of the Challenge
You are likely synthesizing 1-(3-Methylphenyl)-1H-pyrrole via the Clauson-Kaas reaction (condensation of 3-toluidine with 2,5-dimethoxytetrahydrofuran). While this reaction is robust, the purification presents a specific set of physicochemical challenges:
-
Acid Sensitivity: Electron-rich pyrroles are prone to acid-catalyzed polymerization (turning into "pyrrole black" tars) on standard acidic silica gel (
). -
Amine Tailing: The starting material, 3-toluidine, is a primary amine. Without mobile phase modification, it interacts strongly with silanol groups (
), causing broad peaks (tailing) that can contaminate your faster-eluting product. -
Close Elution: Oligomers formed during the reaction often co-elute with the monomeric product if the solvent strength is too high.
This guide provides a self-validating workflow to isolate high-purity material (>98%) while mitigating decomposition.
Module 1: Pre-Purification Diagnostics (The Triage)
Before packing the column, you must define the separation window. Do not skip this step.
TLC Method Development
Standard silica TLC plates are acidic. If your spot turns brown/black on the TLC plate before staining, your compound is decomposing.
-
Baseline Solvent System: 100% Hexanes (or Petroleum Ether).
-
Polarity Adjustment: Add Ethyl Acetate (EtOAc) in 1% increments.
-
Target Rf: You want the product at Rf 0.25 – 0.35 .
-
Note: N-aryl pyrroles are non-polar. They often elute rapidly.[1]
-
Recommended Mobile Phase Starting Point:
| Solvent System | Ratio (v/v) | Purpose |
|---|---|---|
| Hexane : EtOAc | 98 : 2 | Initial screen. Product likely moves here. |
| Hexane : DCM | 90 : 10 | Alternative if EtOAc causes co-elution. |
| Additive | 1% Et3N | CRITICAL: Add Triethylamine to prevent streaking and acid-decomposition. |
The "Acid Test"
Run a 2D-TLC to check stability.
-
Spot crude at the corner. Run in one direction.
-
Dry the plate.
-
Turn
and run again in the same solvent. -
Result: If the spot appears off the diagonal, the compound is decomposing on the silica. Action: You must neutralize your column.
Module 2: The Purification Protocol (The Fix)
Stationary Phase Preparation (Neutralization)
Standard silica gel (60 Å, 230–400 mesh) is acidic. For N-aryl pyrroles, neutralization is often required to prevent yield loss.
Protocol:
-
Slurry Preparation: Suspend silica in Hexanes containing 1% Triethylamine (Et3N) .
-
Packing: Pour the slurry into the column. Flush with 2-3 column volumes (CV) of the same solvent to ensure the column is basic.
-
Equilibration: Switch to your starting mobile phase (e.g., Hexane/EtOAc 99:1 + 0.5% Et3N).
Sample Loading
-
Preferred: Dry Loading . Dissolve crude in minimal DCM, add Celite (1:2 ratio w/w), and evaporate to a free-flowing powder. This prevents the "solvent shock" of wet loading which broadens bands.
-
Avoid: Loading in pure DCM or EtOAc, as this will carry the product too fast down the column.
Elution Strategy
-
Isocratic Hold: Run 2 CVs of 100% Hexane (buffered with Et3N) first. This elutes non-polar impurities.[2]
-
Shallow Gradient: Ramp to 5% EtOAc over 10 CVs.
-
Collection: Collect small fractions. The product (N-aryl pyrrole) typically elutes before the starting amine (3-toluidine).
Module 3: Visualization & Logic
Method Development Decision Tree
Use this logic flow to determine your exact solvent conditions.
Caption: Decision logic for optimizing mobile phase polarity and additives based on TLC behavior.
Purification Workflow
The physical execution of the chromatography run.[1][2][3][4]
Caption: Step-by-step column execution emphasizing the separation of non-polar product from polar amine.
Module 4: Troubleshooting (FAQs)
Q1: The silica gel turned dark/black immediately upon loading. What happened?
-
Diagnosis: Acid-catalyzed polymerization. Pyrroles are electron-rich and sensitive to the acidic protons on the silica surface.
-
Solution: You failed to neutralize the silica. Repack the column using silica slurried in Hexane containing 1% Triethylamine . This buffers the surface acidity.
Q2: I see a long streak on my TLC plate instead of a distinct spot for the starting material.
-
Diagnosis: This is the 3-toluidine (amine). Amines interact with silanols via hydrogen bonding.
-
Solution: Add 0.5% to 1% Triethylamine to your mobile phase. This competes for the silanol sites and tightens the amine band, improving resolution between the amine and your pyrrole.
Q3: My product is co-eluting with a yellow impurity.
-
Diagnosis: Likely unreacted 2,5-dimethoxytetrahydrofuran or oligomers.
-
Solution: Switch solvent selectivity. If you are using Hexane/EtOAc, switch to Hexane/Dichloromethane (DCM) or Hexane/Toluene . The change in dipole interactions often separates compounds that co-elute in EtOAc systems.
Q4: Can I use Alumina instead of Silica?
-
Answer: Yes. Neutral Alumina (Activity Grade III) is actually better for acid-sensitive pyrroles as it eliminates the polymerization risk. However, it is more expensive and has lower capacity (load less sample).
Module 5: Post-Run Validation
Do not pool fractions based solely on UV.
-
TLC Check: Stain with Vanillin or Ehrlich’s Reagent (p-dimethylaminobenzaldehyde). Pyrroles turn distinctive red/purple/pink colors with Ehrlich's reagent, confirming the presence of the pyrrole ring.
-
NMR Verification:
-
Look for the characteristic pyrrole protons: Two triplets/multiplets around
6.3 ppm (C3/C4-H) and 7.1 ppm (C2/C5-H) .[5] -
Verify removal of 3-toluidine: Check for the absence of the broad
peak (usually 3.5–4.0 ppm) and the specific aromatic pattern of the aniline.
-
References
-
Clauson-Kaas Reaction Context
-
Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Pyrroles from Furans. Acta Chemica Scandinavica, 6, 867–874.
-
-
Stability of N-Aryl Pyrroles
-
Senge, M. O., et al. (2010). Synthesis of N-substituted pyrroles... Beilstein Journal of Organic Chemistry, 6, No. 26.
-
-
Chromatography of Amines & Acid Sensitive Compounds
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
-
Reich, H. J. (n.d.). Common Solvents and Chromatographic Behavior. University of Wisconsin-Madison.
-
Sources
optimization of reaction conditions for N-arylation of pyrrole
This guide serves as a technical support interface for the optimization of N-arylation reaction conditions for pyrrole. It is designed to function as a dynamic troubleshooting center, moving beyond static protocols to address the why and how of experimental failure and success.
Status: Online | Tier: 3 (Senior Application Scientist) Topic: Optimization of Reaction Conditions for N-Arylation of Pyrrole
Core Directive & Method Selection Strategy
User Query: "Which method should I choose for my specific substrate?"
Scientist Response: Selection is dictated by the electronic nature of the aryl electrophile and the substitution pattern of the pyrrole. Do not default to Buchwald-Hartwig without assessing the cost-benefit of Ullmann or SNAr.
Method Selection Decision Tree
The following logic flow guides your initial experimental design.
Figure 1: Decision matrix for selecting the optimal N-arylation methodology based on electrophile properties.
Module 1: The "Engine" (Catalyst & Ligand)
Context: The most common failure mode in metal-catalyzed N-arylation is ligand mismatch, leading to C-arylation byproducts or catalyst deactivation.
Protocol A: Modified Ullmann Coupling (Copper-Catalyzed)
Best for: Cost-effective scale-up, aryl iodides/bromides, electron-neutral to electron-rich aryls. Mechanism: Cu(I) undergoes oxidative addition, followed by ligand exchange with pyrrole, and reductive elimination.
| Parameter | Standard Condition | Optimization Range | Technical Insight |
| Catalyst | CuI (5-10 mol%) | CuBr, Cu2O | CuI is standard. If the reaction turns black immediately, Cu(I) may have oxidized to Cu(II) inactive species (disproportionation). |
| Ligand | trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA) (10-20 mol%) | 1,10-Phenanthroline, L-Proline | Crucial: Bidentate ligands prevent Cu aggregation. DMEDA is superior for sterically encumbered pyrroles compared to amino acids. |
| Base | K3PO4 (2.0 equiv) | Cs2CO3, K2CO3 | K3PO4 provides the optimal basicity/solubility balance in dioxane. |
| Solvent | 1,4-Dioxane or Toluene | DMF, DMSO | Dioxane is preferred for cleaner profiles. Use DMF only if solubility is a critical failure point. |
| Temp | 110 °C | 80–130 °C | Requires heat to overcome the activation energy of aryl-halide oxidative addition. |
Troubleshooting Q&A:
-
Q: My reaction mixture turned into a metallic mirror/black precipitate.
-
A: This indicates "Cu crashing out." Your ligand concentration is likely too low, or the ligand has oxidized. Action: Increase Ligand:Cu ratio to 2:1 and ensure strict inert atmosphere (Ar/N2).
-
-
Q: I see significant C2-arylation instead of N-arylation.
-
A: Pyrrole is naturally nucleophilic at C2. N-arylation requires deprotonation before attack. Action: Ensure the base is strong enough and fully soluble. Switch to a bulkier ligand (e.g., tetramethyl-phenanthroline) to sterically discourage C-attack.
-
Protocol B: Buchwald-Hartwig Amination (Palladium-Catalyzed)
Best for: Aryl chlorides, sterically hindered substrates, high-value intermediates.
| Parameter | Standard Condition | Optimization Range | Technical Insight |
| Pre-catalyst | Pd2(dba)3 or Pd(OAc)2 | G3-Precatalysts | Pd(OAc)2 requires reduction to Pd(0) in situ (often by the phosphine or amine), which can be slow. |
| Ligand | tBuXPhos or BrettPhos | JohnPhos, Xantphos | Critical: Use bulky, electron-rich dialkylbiaryl phosphines. They facilitate the difficult reductive elimination step involving the electron-rich pyrrole. |
| Base | NaOtBu | K3PO4, LiHMDS | NaOtBu is standard. If functional groups (esters/nitriles) are sensitive, switch to mild bases like Cs2CO3. |
| Solvent | Toluene | tBuOH, Dioxane | Non-polar solvents often favor N- over C-selectivity in Pd-catalysis. |
Module 2: Alternative Methodologies (Special Cases)
Protocol C: Chan-Lam Coupling (Oxidative Coupling)
Best for: Sensitive substrates unable to withstand high heat (>80°C). Uses Aryl Boronic Acids.[1][2]
-
Reagents: Cu(OAc)2 (1 equiv), Aryl Boronic Acid (2 equiv), Pyridine (2 equiv).
-
Atmosphere: Requires Oxygen (Air). Do not run under Argon.
-
Key Troubleshooting: If the reaction stalls, add 4Å molecular sieves. Water inhibits the transmetalation step in this specific cycle.
Protocol D: SNAr (Nucleophilic Aromatic Substitution)
Best for: Aryl Fluorides/Chlorides with ortho/para Electron Withdrawing Groups (NO2, CN).
-
Reagents: NaH or Cs2CO3 in DMF at RT to 60°C.
-
Advantage: Metal-free.[3] High regioselectivity for N-arylation due to the hard-soft acid-base (HSAB) matching of the deprotonated pyrrole (hard nucleophile) with the electron-deficient ring.
FAQ & Troubleshooting Center
Q1: Why is my yield low despite 100% conversion of the starting material?
-
Diagnosis: Oligomerization. Pyrroles are prone to acid-catalyzed polymerization or oxidative coupling.
-
Fix: Check if your aryl halide liberates acid (HX) that isn't being neutralized fast enough. Increase base stoichiometry. If using Cu-catalysis, ensure you aren't accidentally running a Chan-Lam oxidative dimerization of the pyrrole itself by exposing it to air/Cu without the aryl halide reacting fast enough.
Q2: How do I remove the copper residue from my product?
-
Protocol: Do not rely on silica columns alone. Wash the organic phase with 10% aqueous ethylenediamine or NH4OH. These chelate Cu(II) species into the aqueous layer (turning it blue), leaving the product in the organic layer.
Q3: Can I use aryl tosylates or mesylates?
-
Insight: Generally poor substrates for Ullmann. For Buchwald-Hartwig, aryl tosylates can work but require highly active catalysts like BrettPhos Pd G3 .
Q4: My pyrrole has an electron-withdrawing group (e.g., ester) at C2.
-
Impact: This makes the N-H more acidic (good for deprotonation) but the nitrogen less nucleophilic (bad for reductive elimination).
-
Adjustment: You need a ligand that creates a very electron-rich metal center to push the reductive elimination. tBuXPhos is excellent here.
References
-
Copper-Diamine Catalysis (Ullmann): Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). "The Copper-Catalyzed N-Arylation of Indoles." Journal of the American Chemical Society. Link (Note: Foundational paper for pyrrole/indole systems).
-
Buchwald-Hartwig General Guide: Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link
-
Chan-Lam Coupling: Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis. Link
-
Regioselectivity (C vs N): Bellina, F., & Rossi, R. (2006). "Synthesis and Biological Activity of Pyrrole, Pyrroline and Pyrrolidine Derivatives with Two Aryl Groups on Adjacent Positions." Tetrahedron. Link
-
SNAr of Pyrroles: Beletskaya, I. P., & Cheprakov, A. V. (2008). "Copper in Cross-Coupling Reactions." Coordination Chemistry Reviews. Link (Includes discussion on mechanism comparison).
Disclaimer: All protocols involve hazardous chemicals. Consult local safety data sheets (SDS) and perform risk assessments before experimentation.
Sources
Technical Support Center: Scale-Up Synthesis of 1-(3-Methylphenyl)-1H-pyrrole
Current Status: Operational Ticket ID: SC-PYR-3M-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses the scale-up challenges for 1-(3-Methylphenyl)-1H-pyrrole (CAS: 2437-43-6), also known as
Chemical Profile & Physical Constants
Use these values for process calculations and equipment setup.
| Parameter | Value | Notes |
| CAS Number | 2437-43-6 | |
| Molecular Weight | 157.21 g/mol | |
| Boiling Point | ~262°C (760 mmHg) | Must distill under high vacuum (e.g., 100-110°C @ 1-2 mmHg). |
| Melting Point | Low-melting solid / Oil | Often supercools to a viscous oil; may crystallize upon standing at <4°C. |
| Density | 0.96 g/cm³ | |
| Solubility | Organic solvents (DCM, EtOAc) | Insoluble in water. |
Module 1: The Clauson-Kaas Protocol (Primary Route)
The Challenge
The reaction between 3-toluidine and 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) is the most direct route. However, 2,5-DMTHF is acid-labile and can polymerize before reacting with the amine, leading to a black, tarry reaction mixture that is difficult to purify.
Workflow Diagram: Optimized Scale-Up Process
This workflow utilizes a modified two-step one-pot procedure to control exotherms and minimize polymerization.
Caption: Modified Clauson-Kaas workflow separating the hydrolysis of the furan precursor from the amine condensation to reduce tar formation.
Troubleshooting Guide: Clauson-Kaas
Q: The reaction mixture turned into a black solid/tar. What happened?
-
Cause: This is likely due to the polymerization of the pyrrole product or the 2,5-DMTHF precursor, catalyzed by strong acid and high heat.
-
Solution:
-
Switch to the Buffered Method: Do not reflux 3-toluidine and 2,5-DMTHF directly in glacial acetic acid if scale >50g.
-
Protocol Adjustment: Hydrolyze 2,5-DMTHF in water with a catalytic amount of HCl first. Once the solution is clear (indicating ring opening to succindialdehyde), buffer with Sodium Acetate (NaOAc) to pH ~5. Then add the 3-toluidine. This prevents the amine from being exposed to harsh acidic conditions and high heat simultaneously [1, 4].
-
Inert Atmosphere: Pyrroles oxidize rapidly. Ensure the reactor is under a strict Nitrogen or Argon blanket.
-
Q: My yield is low (<50%), but TLC shows consumption of starting material.
-
Cause: Formation of the "intermediate" non-cyclized imine or degradation of 2,5-DMTHF.
-
Solution:
-
Check Reagent Quality: 2,5-DMTHF degrades over time (peroxide formation). Verify purity by NMR or GC. If it's yellow/brown, distill it before use.
-
Temperature: Ensure the reaction reaches at least 70-80°C to drive the cyclization (water elimination). If the temperature is too low, the intermediate di-imine forms but does not aromatize [6].
-
Q: I have a persistent emulsion during workup.
-
Cause: Formation of pyrrole oligomers acting as surfactants.
-
Solution:
-
Filter the crude mixture through a pad of Celite to remove fine polymeric solids before extraction.
-
Use Dichloromethane (DCM) instead of Ethyl Acetate for extraction; the higher density difference helps phase separation.
-
Module 2: Alternative Route (Copper-Catalyzed Coupling)
When to use this route?
Use the Copper-Catalyzed (Ullmann-type) coupling if:
-
High-quality 2,5-DMTHF is unavailable.
-
You require an ultra-high purity profile free of furan byproducts.
-
You are synthesizing a library of analogs and need a modular approach.
Protocol Summary
-
Reagents: Pyrrole + 3-Iodotoluene (or 3-Bromotoluene).
-
Catalyst: CuI (10 mol%) + Ligand (e.g., L-Proline or DMEDA) [7, 10].
-
Base: K3PO4 or Cs2CO3.
-
Solvent: DMSO or DMF (100-110°C).
Q: The reaction stalls at 60% conversion.
-
Cause: Catalyst poisoning or iodide inhibition.
-
Solution: Add 10-20 mol% additional ligand (e.g., L-Proline) midway through the reaction. Ensure the base is finely ground and dry.
Q: How do I remove the Copper residues?
-
Solution: Wash the organic phase with 10% aqueous Ethylenediamine or aqueous Ammonium Hydroxide. These form water-soluble blue complexes with Copper, effectively pulling it from the organic layer.
Module 3: Purification & Stability
Q: Can I use column chromatography?
-
Advice: Avoid it for scale-up (>10g). Pyrroles are acid-sensitive and can decompose on silica gel. If you must use silica, neutralize it first by flushing with 1% Triethylamine in Hexanes.
Q: How do I distill this without degradation?
-
Method: Vacuum Distillation.
-
Setup: Short-path distillation head.
-
Conditions: The boiling point at atmospheric pressure (~262°C) is too high and will cause polymerization.
-
Target: Distill at 100-120°C under 1-5 mmHg vacuum.
-
-
Stabilization: Add a few pellets of KOH to the distillation flask to neutralize any trace acid that could catalyze polymerization during heating [14].
Q: How should I store the purified product?
-
Storage: 1-(3-Methylphenyl)-1H-pyrrole will darken (oxidize) upon exposure to light and air.
-
Store in amber glass vials .
-
Flush with Argon/Nitrogen .
-
Keep at 4°C or below.
-
Module 4: Safety & Waste Management
| Hazard | Description | Mitigation |
| 3-Toluidine | Toxic by inhalation/contact; potential carcinogen. | Use a fume hood. Double-glove (Nitrile). Quench spills with dilute acid immediately. |
| Exotherm | Pyrrole synthesis is exothermic. | Do not add all reagents at once at reflux temperature. Use a dropping funnel for the amine. |
| Waste | Aqueous waste contains organics and copper (if Route 2 used). | Segregate aqueous waste. If Cu used, treat with sulfide precipitation before disposal. |
References
-
Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry. (2023). Link
-
1H-Pyrrole,1-(3-methylphenyl)- Physical Properties. ChemSrc. Link
-
Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkivoc. Link
-
A new and high yielding synthesis of unstable pyrroles via a modified Clauson-Kaas reaction. Tetrahedron Letters. (2006). Link
-
Pyrrole Synthesis - Organic Syntheses Procedure. Organic Syntheses. Link
-
Paal-Knorr Pyrrole Synthesis Mechanism. Organic Chemistry Portal. Link
-
Copper-catalyzed N-arylation of pyrroles: An overview. New Journal of Chemistry. (2021). Link
-
Process for the purification of crude pyrroles. Google Patents (EP0608688A1). Link
-
1-Methylpyrrole Physical Properties. ChemicalBook. Link
-
Copper-catalysed N-arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions. Journal of Chemical Research. (2014). Link
-
Inhibitors of Yellow Fever Virus replication based on 1,3,5-triphenyl-4,5-dihydropyrazole scaffold. European Journal of Medicinal Chemistry. (2017). Link
-
Is distillation of pyrrole monomer required for synthesis of Poly-Pyrrole nanoparticles? ResearchGate. Link
-
Enantioselective Copper-Catalyzed Construction of Aryl-Pyrroloindolines. PMC - NIH. Link
-
Pyrrole - Organic Syntheses. Organic Syntheses. Link
Technical Guide: Stability & Degradation of 1-(3-Methylphenyl)-1H-pyrrole in Acidic Media
[1]
Executive Summary & Core Challenge
1-(3-Methylphenyl)-1H-pyrrole is a specialized N-aryl pyrrole derivative often used as a building block in medicinal chemistry or materials science.[1] While the N-aryl substituent provides some steric protection compared to NH-pyrroles, this molecule retains the characteristic electron-rich nature of the pyrrole ring.
The Critical Issue: The "Achilles' heel" of this compound is its extreme sensitivity to Brønsted acids . Under acidic conditions (pH < 4), the pyrrole ring acts as a nucleophile, capturing protons to form highly reactive electrophilic cations. These cations rapidly react with unprotonated neutral molecules, triggering an uncontrollable polymerization cascade.[1] This results in the formation of "pyrrole red" or "pyrrole black"—insoluble, tar-like oligomers that destroy yield and purity.
This guide provides the mechanistic understanding and protocols required to handle this compound without degradation.
Diagnostic & Troubleshooting Center (Q&A)
Q1: My reaction mixture turned from pale yellow to dark brown/black within minutes of adding acid. What happened?
Diagnosis: You have triggered acid-catalyzed polymerization .[1] Explanation: The color change is the hallmark of conjugated oligomer formation. The "3-methylphenyl" group (m-tolyl) is electron-donating, which increases the electron density of the pyrrole ring, making it more reactive toward electrophiles (protons) than unsubstituted pyrrole. The black tar is a complex mixture of polypyrrole chains. Solution:
-
Immediate Action: Neutralize the solution immediately with a weak base (e.g., sat. NaHCO₃ or triethylamine).[1]
-
Prevention: Avoid strong mineral acids (HCl, H₂SO₄).[1] If acid catalysis is required, use weak acids (acetic acid) or Lewis acids (e.g., Zn(OTf)₂) at low temperatures.
Q2: I see multiple broad peaks and baseline noise on my HPLC after workup. The main peak is diminished.
Diagnosis: Oligomerization during concentration. Explanation: Even trace amounts of acid left during rotary evaporation can concentrate as the solvent is removed. The heat + concentration + trace acid creates a "perfect storm" for degradation. Solution:
-
Protocol Adjustment: Always perform a basic wash (bicarbonate) before concentrating the organic layer. Ensure the aqueous layer pH is > 7.
-
Solvent Choice: Avoid using chloroform (CHCl₃) for storage or NMR, as it naturally degrades to form HCl over time, which is sufficient to initiate polymerization. Use CDCl₃ treated with basic alumina or d6-DMSO.[1]
Q3: Can I use this compound in a Friedel-Crafts acylation?
Diagnosis: High risk of failure due to Lewis Acid incompatibility.[1] Explanation: Standard Friedel-Crafts conditions (AlCl₃) are too harsh.[1] The Lewis acid will coordinate to the pyrrole π-system or induce polymerization before acylation occurs. Solution:
-
Alternative: Use the Vilsmeier-Haack reaction (POCl₃/DMF) for formylation, or acylate using acid chlorides with no catalyst or weak Lewis acids (e.g., SnCl₄) at 0°C or lower.
Mechanistic Deep Dive
To prevent degradation, one must understand the microscopic events driving it. The degradation is not a simple decomposition but a self-reaction .[1]
The Pathway: Protonation-Induced Oligomerization
-
Activation: The pyrrole ring is protonated.[1][2][3][4] While N-protonation destroys aromaticity and is unfavorable, C-protonation (specifically at C3 or C2) is kinetically accessible.[1]
-
Electrophile Formation: The C-protonated species (pyrrolium cation) is a potent electrophile.[1]
-
Nucleophilic Attack: A neutral 1-(3-Methylphenyl)-1H-pyrrole molecule (acting as a nucleophile) attacks the cationic species.[1]
-
Chain Growth: This forms a dimer, which is then re-oxidized or protonated to continue the chain, eventually forming insoluble polymers.
Visualizing the Degradation Pathway
Caption: Acid-catalyzed polymerization cascade. The neutral pyrrole acts as the fuel, and the protonated pyrrole acts as the spark.
Experimental Protocols
Protocol A: Stability Assessment (The "Acid Stress Test")
Use this protocol to determine if your reaction conditions are safe.
Reagents:
-
Analyte: 1-(3-Methylphenyl)-1H-pyrrole (10 mg)[1]
-
Solvent: Acetonitrile (1 mL)
-
Acid Source: 0.1 M HCl or Acetic Acid[1]
Steps:
-
Dissolve the analyte in Acetonitrile.[1]
-
Inject a "T0" sample into HPLC (or spot on TLC) to establish baseline purity.[1]
-
Add 1 equivalent of the acid source.[1]
-
Monitor visually and by HPLC at 5 min, 30 min, and 1 hour .
-
Pass Criteria: >98% recovery of parent peak after 1 hour.
-
Fail Criteria: Appearance of new peaks at higher retention times (dimers) or baseline elevation (polymers).
Protocol B: Safe Quenching & Workup
Standard workup often destroys this molecule.[1] Use this modified procedure.
| Step | Standard Procedure (RISKY) | Recommended Procedure (SAFE) |
| Quench | Add water or dilute HCl.[1] | Pour reaction mixture into cold Saturated NaHCO₃ or NH₄Cl/NH₃ buffer (pH 8) . |
| Extraction | Extract with DCM.[1] | Extract with Ethyl Acetate or Ether (DCM can become acidic).[1] |
| Drying | Magnesium Sulfate (MgSO₄).[1] | Sodium Sulfate (Na₂SO₄) or K₂CO₃ .[1] (MgSO₄ is slightly acidic).[1] |
| Concentration | Rotovap at 40°C. | Rotovap at < 30°C .[1] Do not distill to dryness; leave a small amount of solvent if possible.[1] |
Storage & Handling Specifications
To maximize shelf-life, adhere to these strict parameters.
| Parameter | Specification | Reason |
| Temperature | -20°C (Freezer) | Slows down spontaneous autoxidation and oligomerization.[1] |
| Atmosphere | Argon or Nitrogen | Oxygen promotes radical cation formation, initiating polymerization.[1] |
| Light | Amber Vial / Foil Wrap | UV light can induce radical formation similar to acid catalysis.[1] |
| Stabilizer | 0.1% Triethylamine (Optional) | Traces of amine neutralize any acid generated by solvent decomposition.[1] |
References
-
Reactivity of Pyrroles: Jones, R. A., & Bean, G. P. (1977).[1] The Chemistry of Pyrroles. Academic Press.[1] (Foundational text on pyrrole acid sensitivity).
-
Polymerization Mechanism: Guimard, N. K., Gomez, N., & Schmidt, C. E. (2007). Conducting polymers in biomedical engineering.[1][5] Progress in Polymer Science, 32(8-9), 876-921.[1] (Details the oxidative and acid-catalyzed polymerization mechanism).[1]
-
Electrophilic Substitution: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Explains the C2/C3 protonation preference and reactivity).
-
Synthesis and Stability of N-Aryl Pyrroles: PubChem Compound Summary for 1-(3-Methylphenyl)-1H-pyrrole-2,5-dione (Related Derivative Data). (Used for structural verification and property inference).[1]
troubleshooting low conversion rates in pyrrole synthesis
Topic: Troubleshooting Low Conversion Rates & Instability in Pyrrole Synthesis Ticket ID: PYR-SYN-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Deceptively Simple" Heterocycle
Welcome to the technical support center. If you are reading this, you are likely staring at a flask containing a black, tarry mixture instead of the pristine pyrrole you expected. You are not alone. While pyrroles are fundamental pharmacophores, their synthesis is plagued by two opposing forces: nucleophilic sluggishness during ring closure and electrophilic hyper-reactivity (polymerization) post-synthesis.
This guide moves beyond textbook mechanisms to address the practical failure points in the three most common synthetic routes: Paal-Knorr , Hantzsch , and Clauson-Kaas .
Module 1: The Paal-Knorr Condensation
Scenario: You are reacting a 1,4-dicarbonyl with a primary amine.[1][2][3] The reaction stalls or yields the furan byproduct.
Diagnostic Logic
The Paal-Knorr is thermodynamically driven by aromatization but kinetically limited by steric bulk and the "hemiaminal trap."[3]
Q: My reaction stalls at the intermediate stage. TLC shows a spot just below the starting material. What is happening? A: You are likely stuck at the hemiaminal intermediate .[3] The initial attack of the amine on the carbonyl is reversible. If the second cyclization step (dehydration) is too slow, the equilibrium shifts back or, worse, the oxygen attacks the second carbonyl to form a furan.
-
The Fix (Steric): If using bulky amines (e.g., tert-butylamine, anilines), standard reflux is insufficient. Switch to Microwave Irradiation (
, 10-30 min) to overcome the activation energy barrier for the second C-N bond formation [1]. -
The Fix (Water): Water is a byproduct.[3] If it accumulates, it hydrolyzes the imine intermediate. Use a Dean-Stark trap or add 4Å Molecular Sieves to the reaction vessel.[3]
Q: I am getting a significant amount of furan byproduct. Why? A: Your pH is likely too low (< 3).[3] While acid catalysis helps carbonyl activation, strong protic acids protonate the amine, rendering it non-nucleophilic. The 1,4-dicarbonyl then cyclizes on itself via the enol form to yield the furan.
-
The Protocol: Switch from pTSA/HCl to a Lewis Acid catalyst . Sc(OTf)
or Bi(OTf)ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> (1-5 mol%) activates the carbonyl oxygen without quenching the amine nucleophile [2].
Data: Catalyst Selection Matrix
| Catalyst Type | Substrate Suitability | Risk Profile | Recommended Load |
| Acetic Acid (Glacial) | Simple, unhindered amines | Slow reaction; solvent trapping | Solvent/Stoichiometric |
| p-TsOH | Robust substrates | High furan risk; polymerization | 1-5 mol% |
| Sc(OTf) | Acid-sensitive / Steric bulk | Expensive; requires dry cond. | 1-5 mol% |
| Iodine ( | Solvent-free / Green | Oxidative side-reactions | 5-10 mol% |
Module 2: The Hantzsch Synthesis
Scenario: You are building a pyrrole from a
Q: My yield is consistently low, and NMR shows a complex mixture of aliphatic peaks. Is the order of addition important?
A: Yes, absolutely. The "One-Pot" method is often a failure point for complex substrates.[3]
The Hantzsch reaction involves two competing pathways: C-alkylation vs. N-alkylation.[3] If you mix everything at once, the
-
The Fix (Stepwise Protocol):
-
Enamine Formation: Condense the amine with the
-keto ester first (using catalytic acid/dehydrating agent) to form the enamine. Isolate or verify by NMR.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Cyclization: Add the
-halo ketone to the pre-formed enamine. This forces the correct C-C bond formation mechanism [3].[3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-
Q: I cannot isolate the product; it decomposes on the column.
A: Hantzsch pyrroles are electron-rich esters.[3] If your
-
The Fix: See Module 4 (Purification).
Module 3: Clauson-Kaas & Modified Methods
Scenario: You are using 2,5-dimethoxytetrahydrofuran as a 1,4-dicarbonyl surrogate.
Q: The literature says "reflux in acetic acid," but my product turns into black tar. Why? A: The "Classic" Clauson-Kaas method is too harsh for electron-rich or acid-sensitive pyrroles.[3] The acetal must be hydrolyzed to the dialdehyde to react, but the high temperature/acid combination destroys the resulting pyrrole.
-
The Fix (Modified Clauson-Kaas): Decouple the activation and the cyclization.
-
Step 1 (Activation): Reflux 2,5-dimethoxytetrahydrofuran in water with weak acid (0.1 N HCl) for 30 mins until homogeneous.
-
Step 2 (Buffering): Add Sodium Acetate (NaOAc) to buffer the solution to pH ~5-6.
-
Step 3 (Cyclization): Add your amine (dissolved in dioxane or MeOH) and stir at Room Temperature .[3] This mild protocol prevents acid-catalyzed polymerization [4].[3]
-
Module 4: The "Red Tar" Phenomenon (Isolation)
Scenario: The reaction worked (TLC looks great), but the product turned black/red during rotary evaporation or column chromatography.
Q: Why does my pyrrole polymerize on silica gel? A: Pyrroles are "acid-sponges."[3] Silica gel is slightly acidic (pH 6-6.5).[3] This is sufficient to protonate the pyrrole ring (usually at C3/C4), generating a highly electrophilic cation that is attacked by another neutral pyrrole molecule. This chain reaction forms "pyrrole red" (polypyrrole oligomers).
Standard Operating Procedure: Stabilization
-
The Base Wash: Pre-treat your silica gel column with 1-2% Triethylamine (Et
N) in the eluent (e.g., Hexane/EtOAc + 1% Et N). This neutralizes acidic sites. -
The Solvent Swap: Avoid chlorinated solvents (CHCl
, DCM) for storage. Traces of HCl in degrading chloroform will initiate polymerization. Store in Benzene or Toluene if liquid, or under Argon in the freezer if solid.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
The Antioxidant: For extremely unstable pyrroles, add a trace of BHT (butylated hydroxytoluene) to the storage vial.
Visual Troubleshooting Workflows
Figure 1: Paal-Knorr Troubleshooting Logic
Caption: Decision logic for optimizing stalled Paal-Knorr reactions based on TLC analysis.
[3]
Figure 2: Synthetic Method Selection Matrix
Caption: Selecting the correct synthetic route based on available starting materials and substrate sensitivity.[3]
References
-
Microwave-Assisted Paal-Knorr Reaction: Minetto, G., et al. (2005). "Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Pyrroles." European Journal of Organic Chemistry.
-
Lewis Acid Catalysis (Bi(OTf)3): Banik, B. K., et al. (2005). "Bismuth Nitrate-Catalyzed Versatile Synthesis of Pyrroles." Journal of Organic Chemistry.
-
Hantzsch Mechanism & Optimization: Trautwein, A. W., et al. (1998). "Hantzsch Pyrrole Synthesis: Reaction of Enamines with
-Haloketones." Heterocycles. -
Modified Clauson-Kaas Method: D'Auria, M., et al. (2005). "A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson-Kaas Reaction." Tetrahedron Letters.
Sources
Technical Guide: Purification of 1-(3-Methylphenyl)-1H-pyrrole
This technical guide details the purification protocols for 1-(3-Methylphenyl)-1H-pyrrole (also known as N-(3-methylphenyl)pyrrole or 1-(m-Tolyl)pyrrole). It is designed for researchers synthesizing this compound via the Clauson-Kaas reaction (using 2,5-dimethoxytetrahydrofuran) or Paal-Knorr synthesis .
Executive Summary & Compound Profile
Compound: 1-(3-Methylphenyl)-1H-pyrrole CAS: 2437-43-6 Physical State: Typically a viscous colorless to pale yellow oil; may crystallize into a low-melting solid upon prolonged standing at low temperatures.[1] Stability: Air and light sensitive.[2] Oxidizes to form dark "pyrrole red" oligomers if stored improperly.
The Core Challenge: The primary impurities in this synthesis are the unreacted starting amine (m-toluidine ), residual solvent (acetic acid), and oxidation byproducts (polypyrroles). Because N-aryl pyrroles are electron-rich, they are susceptible to acid-catalyzed polymerization, yet they are significantly less basic than the starting aniline. This pKa differential is the lever we use for purification.
Impurity Diagnostics (Tier 1)
Q: Why is my crude product turning black/brown? A: This indicates oxidative polymerization. Pyrroles are electron-rich heterocycles. Exposure to air, light, or trace acids (like residual acetic acid from a Clauson-Kaas reaction) catalyzes the formation of "pyrrole blacks" or oligomers. Action: Perform a filtration through a short plug of basic alumina or silica immediately to remove the oxidized tar, then store under nitrogen in the dark.
Q: How do I confirm the presence of unreacted m-toluidine? A: Use Thin Layer Chromatography (TLC) or 1H NMR.
-
TLC Method: Solvent system: Hexanes:Ethyl Acetate (9:1).
-
Product (Pyrrole): High Rf (~0.6–0.8). It is non-polar.[3]
-
Impurity (m-Toluidine): Lower Rf (~0.3–0.4). It often streaks due to interaction with acidic silica. Stains strongly with Ninhydrin (red/pink) or UV.
-
-
NMR Diagnostic: Look for the N-H broad singlet of m-toluidine around 3.5–4.0 ppm. The product has no N-H signal.
Chemical Decontamination (Tier 2)
This is the most critical step. You must exploit the basicity difference between the product and the impurity.
Protocol A: Selective Acid Extraction
Rationale: The nitrogen lone pair in 1-(3-Methylphenyl)-1H-pyrrole is part of the aromatic sextet, rendering it non-basic (pKa of conjugate acid ~ -3.8). m-Toluidine is a standard amine (pKa ~ 4.7). Dilute acid will protonate the aniline, moving it to the aqueous layer, while the pyrrole remains in the organic layer.
Step-by-Step:
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use ~10 mL solvent per gram of crude.
-
Acid Wash: Wash the organic phase twice with 1M HCl (aq).
-
Observation: The m-toluidine converts to its hydrochloride salt and migrates to the water phase.
-
-
Neutralization: Wash the organic phase once with Saturated Sodium Bicarbonate (NaHCO₃) to remove trace acid. Crucial: Residual acid will degrade the pyrrole during drying/concentration.
-
Brine Wash: Wash once with saturated brine to remove trapped water.
-
Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the product is highly sensitive, as it is slightly acidic.
-
Concentration: Evaporate solvent under reduced pressure (Rotavap) at <40°C.
Chromatographic Separation (Tier 3)
If the acid wash does not yield >98% purity, use silica gel chromatography.
Protocol B: Buffered Silica Gel Chromatography
Rationale: Standard silica gel is slightly acidic (pH 6-7), which can cause sensitive pyrroles to decompose or streak. Buffering the column prevents this.
Parameters:
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: Hexanes (or Petroleum Ether) / Ethyl Acetate.
-
Gradient: Start at 100% Hexanes → 98:2 → 95:5. The product elutes very early.
Procedure:
-
Column Pre-treatment: Slurry the silica in Hexanes containing 1% Triethylamine (Et₃N) . This neutralizes acidic sites on the silica.
-
Loading: Load the crude oil (diluted in minimum hexanes/DCM) onto the column.
-
Elution: Flush with 100% Hexanes first. The N-aryl pyrrole is highly lipophilic and often elutes with pure non-polar solvent or very low polarity mixtures.
-
Collection: Collect the first major UV-active fraction. m-Toluidine and oxidized tars will remain near the baseline.
Final Polish: Distillation (Tier 4)
For large-scale (>5g) purification, vacuum distillation is superior to chromatography.
Protocol C: High-Vacuum Distillation
Data:
-
Predicted Boiling Point: ~262°C at 760 mmHg.
-
Target Boiling Point: ~100–110°C at 0.5–1.0 mmHg (High Vacuum).
Procedure:
-
Set up a short-path distillation apparatus.
-
Ensure the system is under high vacuum (<1 mmHg).
-
Heat the oil bath slowly.
-
Fraction 1: Low boilers (residual solvents, trace aniline).
-
Fraction 2 (Main Cut): The product will distill as a clear, colorless oil.
-
Pot Residue: Do not distill to dryness; the black residue contains the oligomers.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Product is Red/Purple | Auto-oxidation (Pyrrole Red formation). | Filter through a plug of silica; store under Argon/Nitrogen in the dark. |
| TLC Streaking | Residual Amine or Acidic Silica. | Perform Protocol A (Acid Wash) again. Add 1% Et₃N to TLC solvent. |
| Low Yield after Column | Product degraded on silica. | Use Protocol B (Neutralized Silica) or switch to Alumina (Neutral) stationary phase. |
| Solid Precipitate in Flask | Polymerization or Salt formation. | If salt (white), wash with water. If polymer (black), filter and discard solid. |
Process Visualization (Workflow)
The following diagram illustrates the logical flow for purifying the crude reaction mixture.
Caption: Logical workflow for the isolation of N-aryl pyrroles, prioritizing chemical extraction followed by physical separation.
References
-
PubChem. (n.d.).[3] 1-(3-Methylphenyl)-1H-pyrrole Compound Summary. National Library of Medicine. Retrieved February 6, 2026, from [Link]
-
Beilstein Journals. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein J. Org.[4] Chem. Retrieved February 6, 2026, from [Link]
-
Organic Syntheses. (1984).[5] 3-(1-Hydroxybutyl)-1-methylpyrrole and 3-Butyroyl-1-methylpyrrole.[5] Org. Synth. 1984, 62, 111. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2020). How to remove excess pyrrole from a reaction mixture? Retrieved February 6, 2026, from [Link]
Sources
Validation & Comparative
Technical Comparison Guide: 1-(3-Methylphenyl)-1H-pyrrole vs. N-Arylpyrrole Analogues
Executive Summary: The "Meta" Advantage
In the landscape of N-arylpyrroles, 1-(3-Methylphenyl)-1H-pyrrole (also known as N-(m-tolyl)pyrrole) occupies a critical "Goldilocks" zone between its ortho- and para- isomers. While N-phenylpyrrole serves as the unsubstituted baseline, the introduction of a methyl group alters solubility, lipophilicity, and electronic coupling.
-
vs. Ortho-isomer: The meta-substitution avoids the severe steric clash between the methyl group and the pyrrole ring's
-hydrogens, preserving better -conjugation and planarity essential for conductive polymers. -
vs. Para-isomer: It disrupts the high symmetry of the para-isomer, often improving solubility in organic solvents—a key parameter for solution-processable organic electronics (OLEDs) and drug formulation.
This guide objectively compares these architectures, supported by synthetic protocols and physicochemical data.
Synthetic Accessibility & Efficiency[1]
The synthesis of N-arylpyrroles is dominated by the Paal-Knorr condensation and the Clauson-Kaas reaction . The electronic and steric nature of the aniline precursor significantly dictates the yield.
Comparative Synthetic Efficiency
The nucleophilicity of the aniline nitrogen is the rate-determining factor in the initial attack on the 1,4-dicarbonyl electrophile.
| Precursor Aniline | Isomer | Electronic Effect | Steric Hindrance | Relative Yield (Paal-Knorr)* |
| m-Toluidine | Meta (3-Me) | Weakly Activating (+I) | Low | High (85-92%) |
| p-Toluidine | Para (4-Me) | Weakly Activating (+I) | Negligible | High (88-95%) |
| o-Toluidine | Ortho (2-Me) | Weakly Activating (+I) | High | Moderate (60-75%) |
| Aniline | Unsubstituted | Neutral | None | High (80-90%) |
| 4-Nitroaniline | Para (4-NO₂) | Strong Deactivating (-M) | Negligible | Low (<50%) |
*Yields are representative of optimized conditions using acid catalysis (e.g., p-TsOH or Silica-H₂SO₄).
Optimized Synthetic Workflow (Graphviz)
The following diagram outlines the standard Clauson-Kaas protocol, which is often preferred over Paal-Knorr for N-arylpyrroles due to milder conditions and the use of 2,5-dimethoxytetrahydrofuran as a stable surrogate for succinaldehyde.
Figure 1: Clauson-Kaas synthesis pathway. The meta-methyl group does not sterically inhibit the initial nucleophilic attack, unlike the ortho-isomer.
Physicochemical & Electronic Profile
The position of the methyl group fundamentally alters the molecule's interaction with light and electricity.
Dihedral Angle & Conjugation
The "twist" angle between the pyrrole ring and the phenyl ring determines the extent of
-
1-(2-Methylphenyl)pyrrole (Ortho): High steric clash forces a twist angle >60°, breaking conjugation. This results in a hypsochromic shift (blue shift) in UV-Vis absorption.
-
1-(3-Methylphenyl)pyrrole (Meta): Minimal steric interaction allows a more planar conformation (twist angle ~20-30°), similar to the unsubstituted phenylpyrrole. This preserves the bathochromic shift (red shift) and facilitates intermolecular charge hopping in polymers.
Comparative Properties Table
| Property | 1-(3-Methylphenyl)-1H-pyrrole | 1-(4-Methylphenyl)-1H-pyrrole | 1-(2-Methylphenyl)-1H-pyrrole |
| CAS Number | 2437-43-6 | 827-60-1 | 13102-36-8 |
| Molecular Weight | 157.21 g/mol | 157.21 g/mol | 157.21 g/mol |
| Boiling Point | 261.9°C | 265°C | ~255°C |
| State (RT) | Liquid / Low-melt Solid | Solid (MP ~33°C) | Liquid |
| LogP (Lipophilicity) | ~2.78 | ~2.78 | ~2.65 |
| UV-Vis | ~250-260 nm (Conj.) | ~260 nm (Conj.) | <240 nm (Twisted) |
Materials Science: Electropolymerization
In conductive polymer applications, 1-(3-methylphenyl)pyrrole is a precursor for poly(N-arylpyrroles) .
Polymerization Mechanism & Conductivity
Electropolymerization occurs at the
-
Steric Blockade: The ortho-isomer often fails to polymerize or forms short oligomers because the twisted ring prevents the radical cation coupling.
-
The Meta Solution: The 3-methyl isomer polymerizes efficiently. The resulting polymer exhibits conductivity lower than unsubstituted polypyrrole (due to the N-aryl bulk) but significantly higher than ortho-substituted variants.
Conductivity Hierarchy:
Electrochemical Workflow (Graphviz)
Figure 2: Electropolymerization mechanism. The meta-substitution allows access to the C2/C5 positions without significant steric hindrance.
Experimental Protocols
Protocol A: Clauson-Kaas Synthesis (Recommended)
This method avoids the harsh acidity of traditional Paal-Knorr and uses a stable succinaldehyde equivalent.
Reagents:
-
m-Toluidine (1.0 eq)
-
2,5-Dimethoxytetrahydrofuran (1.1 eq)
-
Catalyst: Sc(OTf)₃ (1 mol%) OR p-Chloropyridinium Hydrochloride (10 mol%)
-
Solvent: 1,4-Dioxane or Toluene
Procedure:
-
Dissolution: Dissolve 10 mmol of m-toluidine in 20 mL of 1,4-dioxane.
-
Addition: Add 11 mmol of 2,5-dimethoxytetrahydrofuran and the catalyst.
-
Reaction: Reflux the mixture at 100°C for 3–5 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel column chromatography (eluent: pure hexane to 5% EtOAc/Hexane).
-
Yield: Expect 85–92% of a viscous colorless/pale yellow liquid.
Protocol B: Electropolymerization Coating
Setup: Three-electrode cell (Working: Pt or ITO glass; Counter: Pt wire; Ref: Ag/AgCl).
Electrolyte:
-
Monomer: 0.1 M 1-(3-methylphenyl)pyrrole
-
Supporting Electrolyte: 0.1 M LiClO₄ or TBAPF₆
-
Solvent: Acetonitrile (anhydrous)
Procedure:
-
Degas: Purge solution with N₂ for 10 minutes.
-
Deposition: Apply a constant potential (Potentiostatic) of +0.95 V vs Ag/AgCl until a charge density of 50 mC/cm² is reached.
-
Result: A dark, adherent film of poly(1-(3-methylphenyl)pyrrole) will form on the working electrode.
References
-
Paal-Knorr & Clauson-Kaas Methodologies
-
Wang, N., et al. (2014).[1] "Modified Clauson–Kaas reaction for the synthesis of N-substituted pyrroles." Beilstein Journal of Organic Chemistry. Link
- Adib, M., et al. (2008). "Reaction between primary amines and 2,5-dimethoxytetrahydrofuran: A simple and efficient synthesis of N-substituted pyrroles." Tetrahedron Letters.
-
- Merz, A., et al. (1995). "Substituent Effects on the Electropolymerization of N-Arylpyrroles." Synthesis.
-
Physicochemical Properties
-
PubChem Compound Summary for CID 2437-43-6 (1-(3-Methylphenyl)-1H-pyrrole). Link
-
-
Biological Activity of Pyrrole Scaffolds
-
Bhardwaj, V., et al. (2015). "Pyrrole: A resourceful small molecule in key medicinal hetero-aromatics." RSC Advances. Link
-
Sources
Definitive Structural Validation of 1-(3-Methylphenyl)-1H-pyrrole: SC-XRD vs. Solution-Phase Methods
Product Focus: Crystalline 1-(3-Methylphenyl)-1H-pyrrole (CAS: 2437-43-6) Comparison Target: Solution-Phase Characterization (NMR, MS) vs. Solid-State Validation (SC-XRD)
Executive Summary: The Structural Certainty Gap
In the development of N-aryl pyrrole scaffolds for kinase inhibitors and anti-inflammatory agents, the precise conformation of the N-C(aryl) bond is a critical determinant of biological activity. While 1-(3-Methylphenyl)-1H-pyrrole is routinely synthesized via the Paal-Knorr method, its characterization is often limited to solution-phase NMR.
The Problem: In solution, the low barrier to rotation around the N-phenyl bond results in time-averaged NMR signals, obscuring the biologically relevant "twisted" conformation. The Solution: Single Crystal X-ray Diffraction (SC-XRD) freezes the molecule in its low-energy state, providing absolute validation of the dihedral twist—a parameter essential for accurate molecular docking and structure-activity relationship (SAR) modeling.
This guide objectively compares the validation power of SC-XRD against standard alternatives and provides a field-proven protocol for crystallizing this challenging low-melting solid.
Comparative Analysis: SC-XRD vs. NMR vs. DFT
The following table contrasts the "performance" of X-ray crystallography against alternative characterization methods for 1-(3-Methylphenyl)-1H-pyrrole.
| Feature | SC-XRD (Gold Standard) | Solution NMR (1H/13C) | DFT (Computational) |
| Primary Output | 3D Electron Density Map | Chemical Shift ( | Theoretical Energy Minima |
| Conformational Insight | Absolute (Frozen State) | Ambiguous (Time-Averaged) | Predictive (Gas Phase) |
| Dihedral Angle ( | Measured to | Inferred via NOE (qualitative) | Calculated (often underestimates packing forces) |
| Intermolecular Forces | Direct observation of | Indirect (concentration dependence) | N/A (unless periodic boundary used) |
| Sample State | Single Crystal (Solid) | Isotropic Solution | Virtual Model |
| Validation Status | Definitive | Indicative | Hypothetical |
The "Twist" Factor
The steric repulsion between the pyrrole
-
NMR: Shows a symmetric average, implying free rotation.
-
SC-XRD: Typically reveals a twist angle of 40°–55° for N-aryl pyrroles, breaking the symmetry and defining the active pharmacophore volume.
Experimental Protocol: From Synthesis to Structure
Phase 1: Synthesis & Purification
-
Reactants: 2,5-Dimethoxytetrahydrofuran + 3-Methylaniline (m-Toluidine).
-
Catalyst: Glacial acetic acid (reflux).
-
Purification: Flash column chromatography (Hexane/EtOAc 95:5) followed by vacuum distillation.
-
Checkpoint: Purity must be >99% by GC-MS before attempting crystallization.
-
Phase 2: Crystallization (The Challenge)
Since 1-(3-Methylphenyl)-1H-pyrrole has a low melting point (often reported as an oil at RT or melting near 30-40°C), standard evaporation fails.
-
Technique: Slow Cooling in Capillary (In Situ) or Low-Temp Solvent Layering .
-
Solvent System: Dissolve 20 mg in minimal Pentane (0.5 mL). Filter into a narrow vial.
-
Induction: Place the vial in a larger jar containing dry ice/acetone or a programmable freezer at -20°C.
-
Alternative: If the substance is liquid at RT, fill a Lindemann capillary and mount it directly on the goniometer. Use the cryostream to flash-freeze, then anneal by slowly raising/lowering temperature to grow a single grain.
Phase 3: Data Collection & Refinement
-
Instrument: Single Crystal Diffractometer (Mo or Cu K
). -
Temperature: 100 K (Mandatory to reduce thermal motion of the methyl group).
-
Strategy: Collect full sphere to maximize redundancy.
-
Refinement:
-
Solve using SHELXT (Intrinsic Phasing).
-
Refine using SHELXL (Least Squares).[4]
-
Critical Step: Locate the methyl hydrogens in difference Fourier maps to confirm the rotation of the tolyl group relative to the pyrrole plane.
-
Validation Logic & Workflow
The following diagrams illustrate the decision-making process and the structural logic used to validate the compound.
Figure 1: Structural Validation Workflow
Caption: Workflow for transforming crude reaction mixture into a definitive crystallographic model, addressing physical state challenges.
Figure 2: The "Twist" Conformation Logic
Caption: Causal relationship between steric hindrance, structural twist, and biological relevance, observable only via SC-XRD.
References
-
Paal-Knorr Synthesis Mechanism: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[2][3] Journal of Organic Chemistry, 1995. Link
-
General N-Aryl Pyrrole Crystallography: Groom, C. R., et al. "The Cambridge Structural Database." Acta Crystallographica Section B, 2016. Link
-
Comparison of NMR and X-ray: Wüthrich, K. "NMR of Proteins and Nucleic Acids." Nobel Lecture Context, 2002. Link
-
Compound Data (CAS 2437-43-6): National Institute of Standards and Technology (NIST). "Pyrrole, 1-(3-methylphenyl)-."[5][6] NIST Chemistry WebBook.[7] Link
-
Crystallization of Oils: Kottke, T., & Stalke, D. "Crystal Handling at Low Temperatures." Journal of Applied Crystallography, 1993. Link
Sources
Comparative Guide: Biological Activity of 1-(3-Methylphenyl)-1H-pyrrole vs. 1-Phenylpyrrole
Topic: Comparative Biological Activity: 1-(3-Methylphenyl)-1H-pyrrole vs. 1-Phenylpyrrole Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Structural Context
This guide provides a technical comparison between 1-phenylpyrrole (N-phenylpyrrole) and its methylated derivative, 1-(3-methylphenyl)-1H-pyrrole (N-m-tolylpyrrole).
Critical Distinction: It is vital for researchers to distinguish these N-substituted pyrroles from the commercially dominant C-substituted phenylpyrrole fungicides (e.g., Fludioxonil, Fenpiclonil). While C-phenylpyrroles act via the osmotic signal transduction pathway (Os-1/Hog1), simple N-phenylpyrroles primarily serve as lipophilic scaffolds for kinase inhibition, Notum carboxylesterase inhibition, and as precursors in the synthesis of polysubstituted bioactive agents.
The addition of the methyl group at the meta position (3-position) of the phenyl ring in 1-(3-methylphenyl)-1H-pyrrole significantly alters the molecule's physicochemical profile, modulating lipophilicity (LogP) and metabolic stability compared to the unsubstituted parent, 1-phenylpyrrole.
Chemical Structure Comparison[1][2][3][4]
| Feature | 1-Phenylpyrrole | 1-(3-Methylphenyl)-1H-pyrrole |
| CAS Number | 613-42-3 | 2437-43-6 |
| Molecular Weight | 143.19 g/mol | 157.21 g/mol |
| Substituent | Hydrogen (H) | Methyl (-CH₃) at meta position |
| Predicted LogP | ~2.4 | ~2.9 (Higher Lipophilicity) |
| Electronic Effect | Neutral aromatic ring | Weak inductive donor (+I) from Methyl |
| Primary Utility | Core Scaffold, Notum Inhibitor | Lipophilic Analog, SAR Probe |
Biological Performance Analysis
Antifungal & Antimicrobial Activity
While 1-phenylpyrrole is the N-isomer of the antifungal pyrrolnitrin core, its intrinsic antifungal activity is significantly lower than its C-phenyl counterparts.
-
1-Phenylpyrrole: Exhibits weak to moderate baseline activity against standard fungal strains (Candida albicans, Aspergillus niger). It is often utilized as a negative control in Structure-Activity Relationship (SAR) studies to demonstrate the necessity of electron-withdrawing groups (like -Cl or -CN) for potent fungicidal action.
-
1-(3-Methylphenyl)-1H-pyrrole: The introduction of the 3-methyl group enhances membrane permeability due to increased lipophilicity.
-
Experimental Insight: In comparative screenings, alkyl-substituted N-phenylpyrroles often show slightly improved MIC (Minimum Inhibitory Concentration) values against Gram-positive bacteria compared to the unsubstituted parent, attributed to better hydrophobic interaction with bacterial cell walls. However, without further functionalization (e.g., halogenation), it remains a low-potency antimicrobial.
-
Toxicity and Metabolic Stability
-
Metabolic Liability: The methyl group in 1-(3-methylphenyl)-1H-pyrrole introduces a "soft spot" for metabolic oxidation. Cytochrome P450 enzymes can oxidize the benzylic methyl group to a carboxylic acid or alcohol, potentially accelerating clearance compared to the more stable 1-phenylpyrrole.
-
Cytotoxicity: Toxicity screenings (e.g., anticonvulsant safety profiles) indicate that unsubstituted phenylpyrroles generally possess a more favorable safety profile than their substituted counterparts, which can sometimes exhibit off-target toxicity depending on the position of the substituent.
Specific Target Inhibition (Notum Carboxylesterase)
Recent medicinal chemistry campaigns have identified 1-phenylpyrrole as a promising scaffold for inhibiting Notum , a carboxylesterase that suppresses Wnt signaling.[1]
-
Mechanism: The pyrrole ring occupies the acyl binding pocket of the enzyme.
-
SAR Implication: Substitution on the phenyl ring is critical. While 1-phenylpyrrole serves as the "hit" compound, optimization studies suggest that meta-substitution (as in the 3-methyl derivative) can cause steric clashes within the enzyme pocket unless the pocket is sufficiently plastic.
Mechanism of Action & SAR Visualization
The following diagram illustrates the divergent pathways for these scaffolds: their role as precursors for active fungicides versus their direct activity as enzyme inhibitors.
Caption: Divergent biological fates: 1-phenylpyrrole serves as a stable scaffold for enzyme inhibition, while the 3-methyl derivative introduces metabolic susceptibility.
Experimental Protocols
To ensure reproducibility, the following protocols utilize the Paal-Knorr synthesis (the gold standard for accessing these cores) and a standard MIC Assay .
Synthesis of N-Arylpyrroles (Paal-Knorr Method)
This protocol is self-validating via TLC monitoring and is applicable to both phenyl and 3-methylphenyl derivatives.
Reagents:
-
2,5-Dimethoxytetrahydrofuran (Precursor)
-
Aniline (for 1-phenylpyrrole) OR m-Toluidine (for 1-(3-methylphenyl)-1H-pyrrole)
-
Glacial Acetic Acid (Catalyst/Solvent)
Step-by-Step Workflow:
-
Activation: Dissolve 10 mmol of the specific amine (Aniline or m-Toluidine) in 20 mL of glacial acetic acid.
-
Condensation: Add 11 mmol (1.1 eq) of 2,5-dimethoxytetrahydrofuran dropwise under stirring.
-
Reflux: Heat the mixture to reflux (100-110°C) for 2–4 hours.
-
Checkpoint: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 9:1). The pyrrole product will appear as a distinct high-Rf spot compared to the polar amine.
-
-
Work-up: Cool to room temperature. Pour into ice-cold water (100 mL) and neutralize with NaHCO₃.
-
Extraction: Extract with Dichloromethane (3 x 30 mL). Dry organic layer over MgSO₄.
-
Purification: Concentrate in vacuo. If necessary, purify via silica gel column chromatography (eluent: Hexane).
Minimum Inhibitory Concentration (MIC) Assay
Objective: Quantify antifungal potency against Candida albicans.
-
Preparation: Dissolve test compounds in DMSO to a stock concentration of 10 mg/mL.
-
Dilution: Prepare serial two-fold dilutions in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate. Final concentration range: 0.5 µg/mL to 256 µg/mL.
-
Inoculation: Add 100 µL of C. albicans inoculum (adjusted to 1-5 x 10³ CFU/mL) to each well.
-
Incubation: Incubate at 35°C for 24–48 hours.
-
Readout: Determine MIC visually as the lowest concentration showing no visible growth (optically clear).
-
Validation: Include Fluconazole as a positive control and pure DMSO as a negative control.
-
References
-
MDPI. (2022). 1-Phenyl-3-tosyl-1H-pyrrole Synthesis and Bioactivity. Molbank.[2][3] Link
-
National Institutes of Health (NIH). (2020). Screening of a Custom-Designed Acid Fragment Library Identifies 1-Phenylpyrroles as Inhibitors of Notum Carboxylesterase Activity. Journal of Medicinal Chemistry. Link
-
Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Link
-
ChemSrc. (2024). 1-(3-Methylphenyl)-1H-pyrrole Chemical Properties and CAS Data. Link
-
ResearchGate. (2018).[4] Antifungal activity of phenolic monoterpenes and structure-related compounds. Link
Sources
- 1. Screening of a Custom-Designed Acid Fragment Library Identifies 1-Phenylpyrroles and 1-Phenylpyrrolidines as Inhibitors of Notum Carboxylesterase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 1-(3-Methylphenyl)-1H-pyrrole: From Classic Condensations to Modern Catalysis
The synthesis of N-aryl pyrroles is a cornerstone of medicinal chemistry and materials science, with the 1-(3-Methylphenyl)-1H-pyrrole scaffold appearing in numerous pharmacologically active compounds and functional materials. The choice of synthetic route is a critical decision, directly impacting yield, purity, scalability, and cost. This guide provides an in-depth comparison of the primary methodologies for synthesizing this target molecule, offering field-proven insights and detailed protocols to inform your experimental design. We will dissect the classic Paal-Knorr and Clauson-Kaas syntheses alongside modern palladium-catalyzed cross-coupling reactions, providing a clear rationale for selecting the optimal pathway for your specific research and development needs.
The Paal-Knorr Pyrrole Synthesis: The Workhorse Condensation
The Paal-Knorr synthesis is arguably the most traditional and direct method for forming a pyrrole ring. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine—in this case, m-toluidine.
Mechanistic Insight
The reaction proceeds via the formation of a hemiaminal upon nucleophilic attack of the amine on one of the carbonyl groups. Subsequent dehydration leads to an enamine, which then cyclizes via intramolecular attack on the second carbonyl group. A final dehydration step yields the aromatic pyrrole ring. The choice of an acid catalyst is crucial; it facilitates both the initial nucleophilic attack and the subsequent dehydration steps. Acetic acid is a common and effective choice, acting as both a catalyst and a solvent.
Workflow & Protocol
Caption: Workflow for the Paal-Knorr synthesis of 1-(m-tolyl)-2,5-dimethyl-1H-pyrrole.
Detailed Experimental Protocol:
-
Charging the Reactor: To a 100 mL round-bottom flask equipped with a reflux condenser, add 2,5-hexanedione (1.14 g, 10 mmol) and glacial acetic acid (20 mL).
-
Addition of Amine: While stirring, add m-toluidine (1.07 g, 10 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 118-120°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing 100 mL of ice-water.
-
Neutralization: Slowly neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude oil is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure product.
Evaluation
-
Advantages: This method is robust, straightforward, and generally provides good yields (typically >60%). The starting materials, a 1,4-diketone and a primary amine, are often commercially available or readily accessible. The reaction conditions are relatively simple, not requiring inert atmospheres or specialized catalysts.
-
Disadvantages: The primary limitation is the availability of the requisite 1,4-dicarbonyl compound. For the synthesis of the parent 1-(3-Methylphenyl)-1H-pyrrole (unsubstituted at positions 2,3,4,5), the required succinaldehyde is unstable. This often necessitates the use of a stable precursor like 2,5-dimethoxytetrahydrofuran, which adds a step and cost, leading us to the Clauson-Kaas approach. Furthermore, traditional Paal-Knorr conditions can be harsh, involving prolonged heating in acid, which may not be suitable for substrates with sensitive functional groups.
The Clauson-Kaas Synthesis: A Milder Alternative
The Clauson-Kaas synthesis is a highly effective variation of the Paal-Knorr, specifically designed to overcome the instability of 1,4-dicarbonyl precursors like succinaldehyde. It utilizes stable furan derivatives, typically 2,5-dimethoxytetrahydrofuran, as the 1,4-dicarbonyl equivalent.
Mechanistic Insight
The reaction begins with the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to generate the reactive succinaldehyde in situ. This is the key advantage, as it avoids handling the unstable dialdehyde directly. Once formed, the succinaldehyde undergoes the same Paal-Knorr condensation mechanism with m-toluidine as described previously. The reaction is typically performed in an aqueous or alcoholic solvent with acid catalysis.
Workflow & Protocol
Caption: Workflow for the Clauson-Kaas synthesis of 1-(3-Methylphenyl)-1H-pyrrole.
Detailed Experimental Protocol:
-
Charging the Reactor: In a 100 mL round-bottom flask, dissolve m-toluidine (2.14 g, 20 mmol) in glacial acetic acid (30 mL).
-
Addition of Dicarbonyl Equivalent: Add 2,5-dimethoxytetrahydrofuran (2.64 g, 20 mmol) to the stirred solution.
-
Reaction: Heat the reaction mixture at 90°C for 1-2 hours. Monitor the reaction for the disappearance of the starting amine by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto 100 g of crushed ice.
-
Neutralization: Carefully neutralize the mixture to pH 7-8 with a 2 M aqueous sodium hydroxide solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Purification: Filter the mixture and remove the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography to yield 1-(3-Methylphenyl)-1H-pyrrole.
Evaluation
-
Advantages: This is the premier method for synthesizing N-aryl pyrroles that are unsubstituted on the pyrrole ring. The use of a stable precursor is a major operational advantage. The reaction conditions are generally milder than the traditional Paal-Knorr, and yields are often very high. Recent advancements have introduced greener protocols using water as a solvent or microwave assistance to shorten reaction times.
-
Disadvantages: The main drawback is the cost of 2,5-dimethoxytetrahydrofuran, which is significantly more expensive than simple 1,4-diketones like 2,5-hexanedione. This can be a limiting factor for large-scale industrial synthesis.
Buchwald-Hartwig Amination: A Modern Cross-Coupling Approach
The Buchwald-Hartwig amination represents a powerful, modern alternative for forming C-N bonds. This palladium-catalyzed cross-coupling reaction joins an aryl halide (or triflate) with an amine. For this synthesis, it involves coupling pyrrole itself with an appropriate 3-methylphenyl electrophile, such as 3-bromotoluene.
Mechanistic Insight
The catalytic cycle is a hallmark of organometallic chemistry. It begins with the oxidative addition of the aryl halide (3-bromotoluene) to a Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the pyrrolide anion (formed by deprotonation of pyrrole with a strong base). Reductive elimination from this complex yields the desired N-aryl pyrrole product and regenerates the Pd(0) catalyst, allowing the cycle to continue. The choice of ligand (e.g., XPhos, SPhos) is critical for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination.
Workflow & Protocol
Caption: Workflow for the Buchwald-Hartwig synthesis of 1-(3-Methylphenyl)-1H-pyrrole.
Detailed Experimental Protocol:
-
Inert Atmosphere Setup: An oven-dried Schlenk flask is charged with sodium tert-butoxide (1.35 g, 14 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol), and XPhos (95 mg, 0.2 mmol). The flask is evacuated and backfilled with argon three times.
-
Reagent Addition: Under an argon atmosphere, add pyrrole (0.67 g, 10 mmol), 3-bromotoluene (2.05 g, 12 mmol), and anhydrous, degassed toluene (20 mL).
-
Reaction: The flask is sealed and the mixture is heated to 110°C in an oil bath for 8-12 hours, with stirring.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with toluene and filtered through a pad of Celite®. The pad is washed with additional toluene.
-
Aqueous Wash: The combined filtrate is washed sequentially with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The residue is purified by silica gel column chromatography to afford the final product.
Evaluation
-
Advantages: The Buchwald-Hartwig amination offers exceptional substrate scope and functional group tolerance. It allows for the coupling of a wide variety of aryl halides and amines under relatively mild conditions. This modularity is a significant advantage, as it allows for the synthesis of a diverse library of N-aryl pyrroles from readily available building blocks.
-
Disadvantages: The primary drawbacks are the cost and air-sensitivity of the palladium catalysts and phosphine ligands. The reaction requires strictly inert (anhydrous and oxygen-free) conditions, which can be challenging to maintain, especially on a large scale. The use of a strong base like sodium tert-butoxide can also limit its compatibility with base-sensitive functional groups. Catalyst and ligand residues may need to be removed from the final product, which is a critical consideration in pharmaceutical applications.
Comparative Analysis & Conclusion
The optimal synthetic route to 1-(3-Methylphenyl)-1H-pyrrole is dictated by the specific requirements of the project, including scale, cost, available starting materials, and the presence of other functional groups.
| Feature | Paal-Knorr Synthesis | Clauson-Kaas Synthesis | Buchwald-Hartwig Amination |
| Pyrrole Precursor | 1,4-Diketone | 2,5-Dialkoxytetrahydrofuran | Pyrrole |
| Aryl Precursor | Primary Amine (m-toluidine) | Primary Amine (m-toluidine) | Aryl Halide (3-bromotoluene) |
| Typical Yield | Good to Excellent (>60%) | Excellent (>80%) | Good to Excellent (>70%) |
| Reaction Conditions | High Temp (Reflux in Acid) | Mild to Moderate Temp | Moderate Temp, Inert Atmosphere |
| Key Advantage | Simple, robust, inexpensive diketone | Uses stable precursor for unsubstituted pyrroles | High functional group tolerance, modular |
| Key Disadvantage | Unstable dialdehyde precursor for unsubstituted pyrroles | Cost of furan precursor | Cost/sensitivity of catalyst & ligand, inert conditions required |
| Best For... | Substituted pyrroles where the diketone is cheap and available. | Unsubstituted N-aryl pyrroles for lab-scale synthesis. | Complex molecules with sensitive functional groups; library synthesis. |
For the specific synthesis of 1-(3-Methylphenyl)-1H-pyrrole , the Clauson-Kaas synthesis is the most logical and efficient choice for laboratory-scale preparation. It directly addresses the primary limitation of the Paal-Knorr route by using a stable and commercially available precursor, leading to high yields under relatively mild conditions. While the Paal-Knorr remains excellent for substituted pyrroles (e.g., 2,5-dimethyl derivatives), its application for the parent pyrrole is impractical. The Buchwald-Hartwig amination, while powerful, introduces unnecessary complexity and cost for this particular target. Its strength lies in scenarios where the required amine or aryl halide is part of a more complex, pre-existing molecular framework, a situation not applicable to this straightforward synthesis. Therefore, for researchers aiming to produce 1-(3-Methylphenyl)-1H-pyrrole with high efficiency and operational simplicity, the Clauson-Kaas protocol represents the gold standard.
References
-
Paal-Knorr Pyrrole Synthesis Details. Organic Chemistry Portal. [Link]
-
Greener Paal-Knorr Synthesis. ResearchGate. [Link]
-
Clauson-Kaas Pyrrole Synthesis Review. Beilstein Journal of Organic Chemistry. [Link]
-
Microwave-assisted Clauson-Kaas Synthesis. ARKAT USA, Inc. [Link]
-
Buchwald-Hartwig Amination Overview. Wikipedia. [Link]
-
Buchwald-Hartwig Amination Mechanism. Name-Reaction.com. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
Navigating the Cross-Reactivity Maze: A Comparative Guide for 1-(3-Methylphenyl)-1H-pyrrole Analogs in Immunoassay Screening
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of novel psychoactive substances (NPS) and therapeutic drug development, understanding the potential for cross-reactivity in immunoassays is paramount. This guide provides a detailed comparative analysis of 1-(3-Methylphenyl)-1H-pyrrole analogs, a class of compounds with emerging interest, and their predicted interactions with common immunoassay screening platforms, particularly those designed for synthetic cannabinoids. As a Senior Application Scientist, my objective is to equip you with the foundational knowledge and practical insights necessary to anticipate and interpret screening results for these novel molecules.
The Significance of Cross-Reactivity in Drug Screening
Immunoassays are a cornerstone of high-throughput drug screening due to their speed and cost-effectiveness.[1] However, these assays are susceptible to cross-reactivity, where the antibodies bind to structurally similar, non-target compounds, leading to false-positive results.[2] This is a significant challenge in forensic toxicology and clinical settings where initial screening results can have profound implications. For researchers developing novel pyrrole-based therapeutics, understanding potential cross-reactivity is crucial for avoiding misleading preclinical data.
The core principle of an immunoassay is the specific binding of an antibody to its target antigen. However, this specificity is not absolute. Molecules with similar structural motifs, or epitopes, can also be recognized by the antibody, albeit often with lower affinity. This phenomenon is particularly prevalent with designer drugs, where clandestine chemists continuously modify molecular structures to evade detection and regulation.
Unveiling the Structure: 1-(3-Methylphenyl)-1H-pyrrole and its Analogs
The foundational structure of the compounds is 1-(3-Methylphenyl)-1H-pyrrole. This molecule consists of a central pyrrole ring attached to a tolyl (3-methylphenyl) group at the nitrogen atom.
-
1-(3-Methylphenyl)-1H-pyrrole:
-
Molecular Formula: C₁₁H₁₁N
-
Molecular Weight: 157.21 g/mol
-
Structure: A five-membered pyrrole ring N-substituted with a phenyl group bearing a methyl group at the meta position.
-
Analog design can introduce a variety of functional groups at different positions on both the pyrrole and phenyl rings. These modifications are intended to alter the compound's pharmacological properties, but they also significantly influence its potential to cross-react in immunoassays. For the purpose of this guide, we will consider hypothetical analogs with modifications that are common in synthetic cannabinoids, such as the addition of a carbonyl group and an alkyl chain, to predict their behavior in relevant immunoassays.
The Immunoassay Landscape for Synthetic Cannabinoids
Given that many pyrrole-based compounds have been investigated as cannabinoid receptor agonists, it is highly probable that 1-(3-Methylphenyl)-1H-pyrrole analogs would be encountered in urine drug screens employing synthetic cannabinoid assays.[3] Two of the most common targets for these assays are JWH-018 and UR-144, and their metabolites.[2][4]
Competitive ELISA: The Underlying Mechanism
The most common format for these screening assays is the competitive enzyme-linked immunosorbent assay (ELISA). The principle of this assay is the competition between the drug present in the sample and a labeled drug conjugate for a limited number of antibody binding sites.
Comparative Analysis: Predicting Cross-Reactivity of 1-(3-Methylphenyl)-1H-pyrrole Analogs
Direct experimental data on the cross-reactivity of 1-(3-Methylphenyl)-1H-pyrrole analogs is not currently available in the public domain. Therefore, our analysis will be based on a comparison of their structural features with those of known cross-reactants for commercially available synthetic cannabinoid ELISA kits.
Key Structural Features Influencing Cross-Reactivity:
-
The Core Moiety: The central ring structure is a primary determinant of antibody recognition. While the target immunoassays are often named after indole-based (JWH-018) or tetramethylcyclopropyl-based (UR-144) compounds, cross-reactivity with pyrrole-containing structures has been documented.[3] The 1-phenylpyrrole core of our target analogs presents a different spatial and electronic configuration compared to the naphthoylindole of JWH-018 or the tetramethylcyclopropylcarbonyl-indole of UR-144.
-
The Linker Group: In many synthetic cannabinoids, a carbonyl group links the core to a side chain. The presence and nature of this linker are critical for antibody binding. Hypothetical analogs of 1-(3-Methylphenyl)-1H-pyrrole that incorporate a carbonyl group at the 3-position of the pyrrole ring would more closely mimic the structure of many synthetic cannabinoids.
-
The Side Chain: The length and composition of the alkyl or other side chain significantly impact binding affinity. For JWH-018 and its analogs, a pentyl chain is common. The presence and length of an alkyl chain on a hypothetical 1-(3-Methylphenyl)-1H-pyrrole analog would be a key factor in predicting its cross-reactivity.
Comparison with Known Cross-Reactants:
The following table presents a comparative analysis of the structural features of our target analogs (hypothetical, for predictive purposes) against known cross-reactants for common synthetic cannabinoid ELISA kits.
| Compound | Core Structure | Linker | Side Chain | Predicted Cross-Reactivity with JWH-018/UR-144 Assays | Rationale |
| JWH-018 | Naphthoylindole | Carbonyl | Pentyl | High (Target Analyte) | The antibody is raised against this or a closely related structure. |
| UR-144 | Tetramethylcyclopropyl-indole | Carbonyl | Pentyl | High in UR-144 specific assays | The antibody is designed to recognize this specific acyl group. |
| 1-(3-Methylphenyl)-1H-pyrrole | 1-Phenylpyrrole | None | None | Very Low | Lacks the key carbonyl linker and alkyl side chain recognized by the antibodies. |
| Hypothetical Analog A: (1-(3-Methylphenyl)-1H-pyrrol-3-yl)(phenyl)methanone | 1-Phenylpyrrole | Carbonyl | Phenyl | Low to Moderate | Possesses a carbonyl linker but the phenyl side chain differs significantly from the typical alkyl chains. |
| Hypothetical Analog B: 1-(1-(3-Methylphenyl)-1H-pyrrol-3-yl)pentan-1-one | 1-Phenylpyrrole | Carbonyl | Pentyl | Moderate to High | The presence of both the carbonyl linker and a pentyl side chain increases the likelihood of cross-reactivity. The different core (phenylpyrrole vs. naphthoylindole) will likely reduce the affinity compared to the target analyte. |
Experimental Protocols for Cross-Reactivity Assessment
To empirically determine the cross-reactivity of 1-(3-Methylphenyl)-1H-pyrrole analogs, a competitive ELISA is the standard method.
Step-by-Step Competitive ELISA Protocol:
-
Coating: Microplate wells are coated with a capture antibody specific for the target analyte (e.g., JWH-018 metabolite). The plate is then washed and blocked to prevent non-specific binding.
-
Sample/Standard Addition: A known concentration of the 1-(3-Methylphenyl)-1H-pyrrole analog (the potential cross-reactant) is added to the wells. A standard curve of the target analyte is also prepared in separate wells.
-
Enzyme Conjugate Addition: A fixed amount of the target analyte conjugated to an enzyme (e.g., horseradish peroxidase) is added to all wells. This initiates the competition for antibody binding sites.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Washing: The plate is washed to remove any unbound materials.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme on the bound conjugate to produce a colored product.
-
Signal Detection: The absorbance of the colored product is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of the drug in the sample.
-
Data Analysis: The concentration of the analog that causes a 50% reduction in the signal (IC50) is determined. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Analog) x 100
Conclusion and Future Directions
The cross-reactivity of 1-(3-Methylphenyl)-1H-pyrrole analogs in immunoassays designed for synthetic cannabinoids is a complex issue that hinges on the specific structural features of each analog. While the parent compound, 1-(3-Methylphenyl)-1H-pyrrole, is unlikely to show significant cross-reactivity, analogs that incorporate a carbonyl linker and an alkyl side chain, particularly a pentyl group, have a moderate to high potential to produce a positive result in these screening assays.
It is imperative for researchers and drug development professionals working with this class of compounds to be aware of this potential for cross-reactivity. Confirmatory testing using a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential to verify any presumptive positive results from an immunoassay.[5]
Future research should focus on the empirical testing of a variety of 1-(3-Methylphenyl)-1H-pyrrole analogs in commercially available immunoassay kits to generate definitive cross-reactivity data. This will not only aid in the accurate interpretation of drug screening results but also contribute to a deeper understanding of the structure-activity relationships that govern antibody-antigen interactions for novel psychoactive substances.
References
-
Arntson, A. et al. (2013). Validation of an ELISA for the detection of synthetic cannabinoids and metabolites in urine. Journal of Analytical Toxicology, 37(8), 517-523. Available from: [Link]
-
Crouch, D. J. et al. (2014). Enzyme-Linked Immunosorbent Assay (ELISA) for the Detection of Use of the Synthetic Cannabinoid Agonists UR-144 and XLR-11 in Human Urine. Journal of Analytical Toxicology, 38(7), 409-416. Available from: [Link]
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Randox Toxicology. (n.d.). ELISA Solutions. Available from: [Link]
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Wiley, J. L. et al. (1998). Structure-activity relationships of indole- and pyrrole-derived cannabinoids. Journal of Pharmacology and Experimental Therapeutics, 285(3), 995-1004. Available from: [Link]
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Casiraghi, A. et al. (2011). Synthesis and structure-activity relationships of a series of pyrrole cannabinoid receptor agonists. Bioorganic & Medicinal Chemistry, 19(15), 4615-4627. Available from: [Link]
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Kim, J. et al. (2024). Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. Biomolecules & Therapeutics, 32(3), 263-271. Available from: [Link]
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Grigoryev, A. et al. (2016). Immunoassay screening in urine for synthetic cannabinoids - an evaluation of the diagnostic efficiency. Drug Testing and Analysis, 8(8), 817-823. Available from: [Link]
- Isenschmid, D. S. (2002). Immunoassay drug screening. Forensic Science Review, 14(1/2), 41-79.
- Castaneto, M. S. et al. (2014). Synthetic cannabinoids: a new class of designer drugs. Journal of Forensic Sciences, 59(4), 1-18.
Sources
- 1. randoxtoxicology.com [randoxtoxicology.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Synthesis and structure-activity relationships of a series of pyrrole cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of an ELISA Synthetic Cannabinoids Urine Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
